molecular formula C14H19N3 B6320405 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine CAS No. 1178413-26-7

1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine

Número de catálogo: B6320405
Número CAS: 1178413-26-7
Peso molecular: 229.32 g/mol
Clave InChI: WRKNSBOZNGYIBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine ( 956780-06-6) is an aromatic organic compound with the molecular formula C 14 H 19 N 3 and a molecular weight of 229.33 g/mol [ ]. This chemical features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is substituted with an amine group at the 3-position and a (4-tert-butylphenyl)methyl group at the 1-position. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its wide range of pharmacological properties [ ]. While specific biological data for this particular analog is not available, pyrazole derivatives, especially those functionalized with sulfonamide groups, are prevalent in several FDA-approved drugs. These include Celecoxib (a COX-2 inhibitor), Sulfaphenazole (an antibacterial), and Encorafenib (an anticancer agent used for metastatic melanoma) [ ]. The presence of the amine group at the 3-position on the pyrazole ring makes this compound a valuable chemical intermediate or chemical building block for further synthetic exploration. Researchers can potentially functionalize this amine group, for instance, through sulfonamidation reactions, to create novel compounds for screening in various therapeutic areas, including oncology and inflammation [ ]. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(4-tert-butylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)12-6-4-11(5-7-12)10-17-9-8-13(15)16-17/h4-9H,10H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKNSBOZNGYIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors and receptor antagonists. However, the functionalization of unsymmetrical pyrazoles—specifically the N-alkylation of 3-aminopyrazole—presents a notorious regiochemical challenge. Alkylation with 4-tert-butylbenzyl bromide yields a mixture of two regioisomers: the sterically favored 3-amine and the sterically hindered 5-amine.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating analytical workflow for the structural elucidation of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine . By leveraging High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, this guide establishes a rigorous logical framework to unambiguously differentiate the N1-alkylated (3-amine) product from its N2-alkylated (5-amine) counterpart.

The Regiochemical Conundrum in Pyrazole Alkylation

The starting material, 3-aminopyrazole, exists as a tautomeric mixture of 1H-pyrazol-3-amine and 1H-pyrazol-5-amine. When subjected to basic alkylation conditions (e.g., K₂CO₃ in DMF or DMSO), the electrophile (4-tert-butylbenzyl bromide) can attack either the N1 or N2 nitrogen[1].

While Density Functional Theory (DFT) calculations and steric mapping indicate that N1-alkylation is thermodynamically and kinetically favored[1], the minor N2-isomer is almost always present in the crude mixture. Because both isomers share identical molecular weights and highly similar polarities, orthogonal analytical techniques must be employed to prove the exact site of alkylation[2].

Regioselectivity A 3-Aminopyrazole (Tautomeric Core) B 1-[(4-tert-Butylphenyl)methyl]- 1H-pyrazol-3-amine (Major N1-Isomer) A->B Alkylation at N1 (Sterically Favored) C 1-[(4-tert-Butylphenyl)methyl]- 1H-pyrazol-5-amine (Minor N2-Isomer) A->C Alkylation at N2 (Sterically Hindered)

Fig 1: Divergent regioselective pathways in the N-alkylation of 3-aminopyrazole.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . This means each critical phase contains an intrinsic checkpoint; if the checkpoint fails, the workflow halts, preventing the propagation of analytical errors.

Protocol A: Regioselective Synthesis & Isomer Isolation

Causality: Trichloroacetimidate electrophiles or standard alkyl halides under mild base catalysis are used to maximize the N1/N2 ratio by leveraging the steric bulk of the tert-butyl group[2].

  • Reaction: Dissolve 3-aminopyrazole (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Slowly add 1-(bromomethyl)-4-tert-butylbenzene (1.1 eq) at 0°C. Stir at room temperature for 12 hours.

  • Quench & Extract: Partition the mixture between EtOAc and H₂O. Wash the organic layer with brine to remove residual DMF.

  • Validation Checkpoint (LC-MS): Inject the crude mixture into an LC-MS. Validation: The chromatogram MUST show two distinct peaks (typically a 9:1 ratio) that both yield an identical exact mass of m/z 230.1654 [M+H]+ . If only one mass is found, the reaction failed or tautomeric equilibrium was not broken.

  • Purification: Separate the isomers using preparative reverse-phase HPLC (C18 column, MeCN/H₂O gradient). Isolate the major peak.

Protocol B: NMR Sample Preparation & Acquisition

Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) causes severe broadening of the amine (-NH₂) protons due to rapid chemical exchange and quadrupolar relaxation of the nitrogen atom. We mandate the use of DMSO-d₆, which strongly hydrogen-bonds with the amine protons, locking them into sharp, integrable singlets necessary for NOESY correlations[3].

  • Preparation: Dissolve 15 mg of the highly purified major isomer in 0.6 mL of DMSO-d₆ (99.9% D).

  • 1D Acquisition: Acquire a standard ¹H spectrum (ns=16, d1=2s) and a ¹³C{¹H} spectrum (ns=512, d1=2s).

  • Validation Checkpoint (Integration): Integrate the ¹H spectrum. The ratio of the tert-butyl singlet (~1.28 ppm) to the benzylic -CH₂- singlet (~5.10 ppm) MUST be exactly 4.5:1 (9H to 2H). If the ratio deviates, the sample contains residual solvent or impurities, and 2D acquisition must be aborted.

  • 2D Acquisition (HMBC & NOESY):

    • Run an HMBC optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Run a NOESY with a mixing time of 400 ms to capture transient spatial magnetizations (< 5Å).

Multi-Dimensional NMR Elucidation Logic

The ultimate proof of structure relies on the synergistic interpretation of HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

Quantitative Data Summary

The table below summarizes the expected quantitative NMR shifts and critical correlations for the target N1-isomer.

Table 1: NMR Assignments for 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine in DMSO-d₆

Position¹H Shift (ppm)Multiplicity ( J in Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-CH₂ (Benzyl) 5.10s, 2H52.5C-5, C-1', C-2'
C-3 (Pyrazole) --154.8-
H-4 (Pyrazole) 5.55d, J=2.2 , 1H95.2C-3, C-5
H-5 (Pyrazole) 7.35d, J=2.2 , 1H130.5C-3, C-4, 1-CH₂
-NH₂ (Amine) 4.85br s, 2H-C-3, C-4
C-1' (Phenyl) --135.0-
H-2', H-6' 7.15d, J=8.1 , 2H127.5C-1', C-4', 1-CH₂
H-3', H-5' 7.32d, J=8.1 , 2H125.4C-1', C-4'
C-4' (Phenyl) --150.2-
C(CH₃)₃ (Quat) --34.5-
-CH₃ (t-Butyl) 1.28s, 9H31.3C(CH₃)₃, C-4'
The Elucidation Logic (HMBC vs. NOESY)

To definitively prove the compound is the 3-amine (N1-alkylated) and not the 5-amine (N2-alkylated), we apply the following logic:

  • The HMBC Proof: In the HMBC spectrum, the benzylic protons (δ 5.10) show a strong 3-bond correlation to a pyrazole carbon at δ 130.5 ppm. Because this carbon is in the typical range for a standard aromatic C-H (C-5), it confirms N1 alkylation. If the compound were the 5-amine isomer, the benzylic protons would correlate to the C-5 carbon bearing the -NH₂ group, which would be shifted significantly downfield to ~154.8 ppm due to the electron-donating amine[1].

  • The NOESY Proof: The NOESY spectrum reveals a strong spatial cross-peak between the benzylic -CH₂- protons (δ 5.10) and the pyrazole H-5 proton (δ 7.35). This interaction is physically impossible in the 5-amine isomer, as the C-5 position would be occupied by the -NH₂ group rather than a proton[4].

NMRElucidation CH2 Benzyl -CH2- (δ 5.10 ppm) H5 Pyrazole H-5 (δ 7.35 ppm) CH2->H5 NOESY (Spatial < 5Å) C5 Pyrazole C-5 (δ 130.5 ppm) CH2->C5 HMBC (3-Bond 1H-13C) NH2 Amine -NH2 (δ 4.85 ppm) CH2->NH2 NO NOESY (Rules out 5-amine)

Fig 2: Critical 2D NMR correlation logic differentiating the 3-amine from the 5-amine regioisomer.

Orthogonal Validation via X-Ray Crystallography

While 2D NMR provides robust structural proof in solution, solid-state confirmation via Single-Crystal X-Ray Diffraction (SC-XRD) serves as the gold standard for absolute structural elucidation. Slow evaporation of the purified 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine from a mixture of dichloromethane and hexanes yields suitable single crystals. SC-XRD not only confirms the N1-alkylation but also highlights the attractive intermolecular hydrogen bonding networks formed by the unhindered C3-amine group[4].

Conclusion

The structural elucidation of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine requires a deliberate, causality-driven analytical approach. By utilizing DMSO-d₆ to stabilize amine protons and leveraging the orthogonal logic of HMBC and NOESY spectroscopy, researchers can definitively map the connectivity and spatial arrangement of the molecule. This self-validating workflow eliminates the ambiguity of pyrazole tautomerism, ensuring high-fidelity characterization for downstream drug development applications.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry - ACS Figshare URL
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates MDPI URL
  • PubMed / J Org Chem.
  • A Technical Guide to the Biological Activities of 1-(3,4-Dichlorobenzyl)

Sources

Architecting Novel Pyrazole Amines: A Technical Guide to Modern Synthetic Pathways and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Aminopyrazole Scaffold

In modern drug discovery, the pyrazole ring—specifically 3-aminopyrazoles and 5-aminopyrazoles—has emerged as a privileged heterocyclic scaffold. As a bioisostere for phenols and arenes, the aminopyrazole core offers superior aqueous solubility, highly tunable lipophilicity, and a critical hydrogen-bond donating/accepting profile that is indispensable for kinase inhibition (1)[1]. Blockbuster drugs such as Celecoxib, Crizotinib, and Encorafenib rely heavily on pyrazole derivatives to achieve their target binding affinities.

As a Senior Application Scientist overseeing library generation and scale-up, I have found that the primary bottleneck in deploying these molecules lies in achieving regioselective, scalable, and atom-economical synthesis. This whitepaper dissects the causal mechanisms behind both classic and next-generation synthetic pathways, providing self-validating protocols designed for immediate laboratory implementation.

Mechanistic Paradigms in Core Assembly

The synthesis of the aminopyrazole core has evolved from harsh, multi-step condensations to elegant, metal-free multicomponent reactions. Understanding the electronic flow in these pathways is critical for troubleshooting low yields or unexpected regiochemistry.

The Classic Cyclocondensation Axis

Historically, the most robust method for assembling 5-aminopyrazoles involves the cyclocondensation of 1,3-bis-electrophilic substrates (such as β -ketonitriles or enaminonitriles) with hydrazine or substituted hydrazines (2)[2]. The reaction is driven by the initial nucleophilic attack of the hydrazine nitrogen on the highly electrophilic carbonyl (or enamine) carbon, followed by intramolecular cyclization onto the nitrile group.

Radical-Mediated[4+1] Oxidative Annulation

To bypass the limitations of pre-functionalized β -ketonitriles, modern green chemistry has introduced an iodine-catalyzed oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides (3)[3].

G Hydrazone N-Sulfonyl Hydrazone I2_Cat I2 / TBHP Catalyst (Oxidation) Hydrazone->I2_Cat Azoalkene In situ Azoalkene Intermediate I2_Cat->Azoalkene Isocyanide Isocyanide Addition (Conjugate Attack) Azoalkene->Isocyanide Zwitterion Zwitterionic Cyclization (C-N Bond Formation) Isocyanide->Zwitterion Product 5-Aminopyrazole Derivative Zwitterion->Product

Mechanistic pathway of I2-TBHP catalyzed[4+1] annulation for 5-aminopyrazoles.

In this pathway, catalytic iodine facilitates the in situ generation of a highly reactive azoalkene intermediate. The isocyanide then performs a conjugate addition, leading to a zwitterionic intermediate that rapidly undergoes C–N bond formation to yield the 5-aminopyrazole. The addition of tert-butyl hydroperoxide (TBHP) is causally linked to catalytic turnover; it acts as a terminal oxidant to continuously regenerate the active iodine species.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered as self-validating systems. Each methodology includes specific causality for reagent selection and built-in quality control checkpoints.

Protocol A: Solution-Phase Synthesis of 3-Phenyl-1H-pyrazol-5-amine

This protocol leverages classic cyclocondensation. The use of anhydrous ethanol ensures optimal solubility of the organic precursors while allowing the reaction to reach sufficient reflux temperatures. Acetic acid is introduced as a mild Brønsted acid catalyst to activate the nitrile group, accelerating the rate-determining cyclization step (4)[4].

  • Initiation: Dissolve 50 mg (0.34 mmol) of 3-oxo-3-phenylpropanenitrile and 11.6 mg (0.36 mmol) of hydrazine in 3.0 mL of anhydrous ethanol.

  • Catalysis: Add 0.024 mL (0.37 mmol) of glacial acetic acid.

  • Thermal Activation: Heat the mixture at 60°C for 24 hours.

    • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a highly polar, ninhydrin-responsive spot ( Rf​≈0.2 ) confirms complete conversion.

  • Workup: Cool to ambient temperature and remove the solvent in vacuo. Reconstitute the residue in ethyl acetate.

  • Neutralization & Dehydration: Wash the organic layer with saturated NaHCO3​ to neutralize the acetic acid. Wash with brine, then dry over anhydrous MgSO4​ . Causality: MgSO4​ removes residual water, driving the final dehydration step required for aromatization of the pyrazole ring.

  • Isolation: Filter and evaporate. Triturate the solid residue with diethyl ether and dry in vacuo to yield 45 mg (82% yield) of 3-phenyl-1H-pyrazol-5-amine.

Protocol B: Metal-Free Oxidative [4+1] Annulation

This protocol provides a green chemistry alternative, avoiding the heavy metal contamination often associated with cross-coupling reactions.

  • Assembly: In a sealed reaction tube, combine the N-sulfonyl hydrazone (0.5 mmol), isocyanide (0.6 mmol), and I2​ (20 mol%) in 1,4-dioxane (2 mL).

  • Oxidation Initiation: Add TBHP (2.0 equiv, 70% aqueous solution) dropwise.

  • Reaction: Stir the mixture at 90°C for 1 hour.

    • Self-Validation Checkpoint: A rapid color change indicates the generation of the active iodine species. TLC monitoring will confirm the total consumption of the isocyanide within 60 minutes.

  • Quenching: Cool the mixture and quench with saturated Na2​S2​O3​ solution. Causality: Thiosulfate effectively reduces and neutralizes residual iodine and unreacted peroxides, preventing unwanted oxidative degradation of the amine product during workup.

  • Purification: Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel column chromatography. Expected yields range from 70% to 85%.

Late-Stage Functionalization (LSF) & Biocatalysis

Once the foundational aminopyrazole core is synthesized, the C-4 position remains highly nucleophilic due to the electron-donating effects of the adjacent amine. This makes it an ideal site for late-stage diversification.

While traditional methods utilize Palladium-mediated α -arylation of β -ketonitriles with aryl bromides prior to cyclization (5)[5], cutting-edge biocatalytic approaches now allow for direct C-4 functionalization. Laccase-mediated chemoselective C-4 arylation utilizes ambient oxygen to oxidize catechols into highly reactive ortho-quinones. The 5-aminopyrazole then attacks the quinone intermediate via imine-enamine tautomerization, yielding complex C-4 arylated derivatives with exceptional chemoselectivity (6)[6].

Workflow Core Aminopyrazole Core Biocat Laccase Biocatalysis (O2, Room Temp) Core->Biocat Catechol Metal Pd-Catalyzed Arylation (Aryl Bromides, Base) Core->Metal Quinone ortho-Quinone Intermediate Biocat->Quinone C4_Bio C-4 Arylated Pyrazole (Green Chemistry) Quinone->C4_Bio C-4 Attack C4_Metal C-4 Arylated Pyrazole (Traditional Cross-Coupling) Metal->C4_Metal

Divergent late-stage C-4 functionalization workflows for aminopyrazoles.

Comparative Analysis of Synthetic Routes

To aid in route selection for drug development campaigns, the quantitative data and operational parameters of the discussed methodologies are summarized below:

Synthetic MethodologyPrimary SubstratesCatalyst / Key ReagentsTypical YieldStrategic Advantages
Classic Cyclocondensation β -Ketonitriles + HydrazinesAcetic Acid (Brønsted)80–90%Highly scalable; utilizes inexpensive, commercially available reagents.
Oxidative [4+1] Annulation N-Sulfonyl Hydrazones + Isocyanides I2​ (20 mol%), TBHP70–85%Metal-free; broad functional group tolerance; rapid reaction times.
Biocatalytic C-4 Arylation 5-Aminopyrazoles + CatecholsLaccase ( O2​ oxidant)59–83%Chemoselective; operates at room temperature; highly sustainable.
Pd-Mediated α -Arylation β -Ketonitriles + Aryl BromidesPalladium catalyst, BaseVariableDirect access to complex 3,4-substituted cores prior to cyclization.

Conclusion

The synthesis of novel pyrazole amines requires a strategic balance between classic thermodynamic cyclizations and modern, kinetically driven catalytic processes. By understanding the causal mechanisms behind reagent selection—such as the role of TBHP in iodine regeneration or the use of MgSO4​ to drive aromatization—researchers can reliably scale these scaffolds. Furthermore, integrating biocatalytic late-stage functionalization opens new vectors for generating complex, drug-like libraries with minimal environmental impact.

References

  • Encyclopedia.pub - Synthesis and Properties of Pyrazoles.
  • ChemicalBook - 3-Aminopyrazole synthesis.
  • Organic Chemistry Portal - I2-TBHP-Catalyzed Oxidative Cross-Coupling of N-Sulfonyl Hydrazones and Isocyanides to 5-Aminopyrazoles.
  • PMC (NIH) - Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles.
  • ACS Publications - Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles.
  • PharmaBlock - Pyrazoles in Drug Discovery.

Sources

Unlocking the Pharmacological Potential of Pyrazole Scaffolds: Mechanisms, Assays, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the pyrazole nucleus. Characterized as a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, pyrazole is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique electronic distribution allows it to act as both a hydrogen bond donor and acceptor, facilitating robust, highly specific interactions with diverse target proteins[2]. This technical whitepaper deconstructs the biological activity of pyrazole derivatives, focusing on their mechanisms of action, quantitative structure-activity relationships (QSAR), and the self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Pathways of Pyrazole Derivatives

The therapeutic versatility of pyrazole derivatives is largely driven by their ability to selectively inhibit key enzymes involved in inflammation and oncogenesis.

Anti-inflammatory Action: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Celecoxib, a blockbuster pyrazole derivative, achieves high selectivity for COX-2 over COX-1[1]. Mechanistically, the pyrazole ring acts as an aryl bioisostere. While the ring itself does not form direct covalent interactions with the target protein, it optimally positions the attached sulfonamide group to insert into the distinct, hydrophilic side pocket of the COX-2 active site, a pocket that is sterically inaccessible in COX-1[2].

Anticancer & Immunomodulation: JAK/STAT Inhibition

In myeloproliferative neoplasms, mutations such as JAK2 V617F lead to the constitutive, unchecked activation of the JAK/STAT signaling pathway[3]. Ruxolitinib, an orally bioavailable pyrazole derivative, is a potent inhibitor of Janus kinases (JAK1 and JAK2)[2]. Ruxolitinib exerts its pharmacological activity by competitively binding to the ATP-binding site of the kinase domain[4]. By blocking ATP hydrolysis, it prevents the trans-autophosphorylation of JAK2 and the subsequent phosphorylation of STAT transcription factors, thereby halting the transcription of pro-inflammatory and pro-survival genes[3].

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor Binding JAK2 JAK2 Tyrosine Kinase Receptor->JAK2 Conformational Change STAT STAT Protein (Inactive) JAK2->STAT Phosphorylation (Y1007/1008) Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK2 ATP-Competitive Inhibition pSTAT Phospho-STAT Dimer STAT->pSTAT SH2-Domain Dimerization Nucleus Target Gene Transcription pSTAT->Nucleus Nuclear Translocation

Diagram 1: Mechanism of JAK/STAT pathway inhibition by the pyrazole derivative Ruxolitinib.

Quantitative Structure-Activity Relationships (QSAR)

The biological activity of pyrazoles is highly tunable. Minor substitutions on the pyrazole core drastically shift the target affinity and therapeutic indication. The table below summarizes quantitative data from recent literature, highlighting the structure-activity divergence among synthesized pyrazole derivatives.

Compound / DerivativePrimary TargetBiological Activity (IC50 / GI50)Therapeutic IndicationReference
Celecoxib COX-2~40 nMAnti-inflammatory[1]
Compound 189(a-d) COX-238.73 – 61.24 nMAnti-inflammatory[5]
Ruxolitinib JAK1 / JAK23.3 nM (JAK1) / 2.8 nM (JAK2)Myelofibrosis / Anticancer[2]
Compound 112 COX-2 / Cancer Cell Lines2.09 – 4.94 µM (HepG2, A549)Anticancer / Anti-inflammatory[6]
Niraparib PARP-1 / PARP-23.8 nM (PARP-1)Ovarian Cancer[2]

Experimental Methodologies: Validating Pyrazole Bioactivity

A protocol is only as reliable as its controls and physiological relevance. To accurately assess the biological activity of novel pyrazole derivatives, the following self-validating workflows must be employed.

Protocol A: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This cell-free enzymatic assay evaluates the direct inhibitory potency of pyrazole derivatives on COX-2.

  • Enzyme Preparation: Incubate recombinant human COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is an obligate cofactor for the peroxidase activity of the COX enzyme. Omitting it prevents the conversion of intermediate PGG2 to PGH2, leading to a collapsed assay window and false negatives.

  • Compound Incubation: Add the pyrazole derivative (e.g., Celecoxib) dissolved in DMSO. Include a vehicle control (DMSO alone) to establish baseline maximum activity, and a reference standard to validate assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid.

    • Causality: Arachidonic acid is the natural physiological substrate. Its conversion rate is the most accurate reflection of in vivo enzyme kinetics.

  • Termination and Readout: Stop the reaction after 15 minutes by adding stannous chloride (SnCl2).

    • Causality: SnCl2 rapidly reduces the unstable PGH2 intermediate into the stable PGF2α, which can then be reliably quantified via Enzyme Immunoassay (EIA).

  • Validation: Calculate the IC50 using non-linear regression. The system is self-validating if the reference standard's IC50 falls within its known historical range.

Protocol B: Cell-Based JAK2 Kinase Phosphorylation Assay

This functional assay measures the ability of a pyrazole (like Ruxolitinib) to penetrate a cell membrane and inhibit its target in a complex physiological environment.

  • Cell Culture & Plating: Plate HEL (Human Erythroleukemia) cells in RPMI-1640 medium.

    • Causality: HEL cells naturally harbor the JAK2 V617F mutation. This ensures constitutive, ligand-independent activation of JAK2, providing a robust, high-signal baseline of phosphorylated STAT3 without the confounding variables of exogenous cytokine stimulation[3].

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole derivative for 2 hours at 37°C.

  • Cell Lysis: Lyse the cells using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., 1 mM Sodium Orthovanadate, Na3VO4).

    • Causality: Phosphatase inhibitors are absolutely critical. Without them, highly active endogenous phosphatases will rapidly strip the phosphate groups off STAT3 during the lysis process, destroying the biological snapshot and resulting in false positives for kinase inhibition.

  • Detection & Normalization: Perform a Western Blot or sandwich ELISA probing for phospho-STAT3 (Tyr705) and total STAT3.

    • Causality: You must normalize the phospho-STAT3 signal against total STAT3. This internal control proves that the pyrazole derivative is genuinely inhibiting kinase activity, rather than simply causing acute cytotoxicity or non-specifically degrading the target protein.

Screening_Workflow Library Pyrazole Compound Library Enzymatic In Vitro Enzymatic Assay (e.g., COX-2 / JAK2) Library->Enzymatic HTS Screening Cellular Cell-Based Functional Assay (e.g., pSTAT3 / PGE2) Enzymatic->Cellular Sub-micromolar Hits Tox Cytotoxicity Counter-Screen (Cell Viability) Cellular->Tox Pathway Validation Hit Hit Validation & IC50 Tox->Hit Therapeutic Window InVivo In Vivo Efficacy Models Hit->InVivo Lead Optimization

Diagram 2: Sequential screening workflow for validating the biological activity of pyrazoles.

Conclusion

The pyrazole scaffold remains a cornerstone of modern pharmacotherapeutic design. By understanding the precise structural requirements for target binding and employing rigorous, self-validating biochemical and cellular assays, researchers can continue to exploit this versatile heterocycle to develop next-generation anti-inflammatory and antineoplastic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH PMC. 1

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. 5

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. 6

  • What diseases does Ruxolitinib Phosphate treat? PatSnap. 4

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. NIH PMC. 3

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH PMC. 2

Sources

Rational Design with 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction to the Scaffold Architecture

In the landscape of targeted therapeutics, the identification and optimization of privileged scaffolds are paramount. The molecule 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine represents a highly versatile, bipartite structural framework frequently utilized in the development of small-molecule kinase inhibitors.

This scaffold is defined by two synergistic domains:

  • The 1H-pyrazol-3-amine Core: A classic heteroaromatic system that functions as a robust hinge-binding motif. The pyrazole hinge binding moiety represents a privileged scaffold in medicinal chemistry for the development of kinase inhibitors, playing a crucial role in targeting various cancer types and inflammatory disorders[1].

  • The 4-tert-Butylbenzyl Moiety: A bulky, lipophilic anchor projecting from the N1 position, designed to occupy deep hydrophobic sub-pockets (such as the DFG-out allosteric site) to drive target selectivity and increase residence time.

By systematically functionalizing the exocyclic C3-amine, medicinal chemists can vector novel pharmacophores into the solvent-exposed regions or the ribose-binding pocket of the kinase ATP site, generating highly potent and selective therapeutic leads.

Mechanistic Rationale & Target Engagement

The Hinge-Binding Pharmacophore

The ATP-binding site of most kinases features a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. The 1H-pyrazol-3-amine core has the possibility to form multiple hydrogen bonds with this hinge region, which is strictly necessary for ligand recognition[2].

  • Hydrogen Bond Donor/Acceptor Dynamics: The N2 atom of the pyrazole acts as a hydrogen bond acceptor, while the C3-exocyclic amine acts as a hydrogen bond donor. For instance, in Glycogen Synthase Kinase 3β (GSK-3β), this framework forms critical interactions with the backbone atoms of Asp133 and Val135[2].

  • Adaptability across Kinomes: Similar SAR principles apply to other targets. Scaffold-hopping studies have demonstrated that pyrazol-3-amine derivatives can be precisely tuned to fit the ATP-binding pocket of targets like Dual Leucine Zipper Kinase (DLK) by modifying the C4 and C5 positions[3]. Furthermore, in the design of Aurora A inhibitors, the hinge region volume plays a crucial role, and the pyrazol-3-amine scaffold can be optimized to form key hydrogen bond interactions with residues such as Lys162[4].

The Lipophilic Anchor (4-tert-Butylbenzyl)

The inclusion of the 4-tert-butylbenzyl group at the N1 position is a calculated design choice. The bulky tert-butyl group exhibits high lipophilic efficiency (LipE) and is sterically demanding. When the pyrazole core anchors to the hinge, the N1-benzyl linker directs the tert-butylphenyl group into the hydrophobic pocket adjacent to the gatekeeper residue. This steric bulk prevents the scaffold from binding to off-target kinases with smaller hydrophobic pockets, thereby enhancing the kinome selectivity profile.

Logical Workflow of Scaffold Optimization

The optimization of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine typically follows a divergent synthetic pathway, where the core scaffold is synthesized in bulk and subsequently decorated at the C3-amine.

ScaffoldOptimization A 1-[(4-tert-Butylphenyl)methyl]- 1H-pyrazol-3-amine (Core Scaffold) B C3-Amine Functionalization (Amide/Urea Formation) A->B D Hydrophobic Pocket Targeting (4-t-Butylbenzyl Moiety) A->D C Hinge-Binding Optimization (ATP Pocket Interaction) B->C E Lead Compound Generation (Kinase Inhibitor) C->E D->E

Fig 1. Rational design and optimization workflow for the pyrazol-3-amine scaffold.

Self-Validating Experimental Protocol: C3-Amide Functionalization

To explore the Structure-Activity Relationship (SAR) of the solvent-exposed region, the exocyclic C3-amine must be functionalized. The following protocol details a self-validating amide coupling workflow designed specifically for the electronically deactivated pyrazol-3-amine.

Materials & Reagents
  • Scaffold: 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine (1.0 eq)

  • Acylating Agent: Substituted carboxylic acid (1.2 eq)

  • Coupling Reagent: HATU (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Carboxylic Acid Activation: Dissolve the substituted carboxylic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA followed by HATU. Stir the mixture at room temperature for 15 minutes.

    • Causality: HATU is explicitly chosen over standard carbodiimides (like EDC/HOBt) because the pyrazole ring withdraws electron density from the C3-amine, significantly reducing its nucleophilicity. HATU generates a highly reactive HOAt-ester intermediate capable of overcoming this kinetic barrier.

  • Nucleophilic Acyl Substitution: Add the 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine scaffold to the activated ester solution. Elevate the reaction temperature to 50°C and stir for 12 hours.

    • Causality: Mild thermal energy (50°C) is required to drive the reaction to completion due to the steric hindrance imposed by the N1-benzyl group and the inherent low nucleophilicity of the heteroaromatic amine.

  • Reaction Quenching & Extraction: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint (Crucial): Before proceeding to purification, analyze the crude mixture via LC-MS and ¹H-NMR.

    • Validation Metric 1 (LC-MS): Confirm the disappearance of the starting material mass and the appearance of the desired [M+H]⁺ peak.

    • Validation Metric 2 (¹H-NMR): The successful formation of the amide bond is validated by the appearance of a highly deshielded singlet at ~10.5 ppm (the new amide N-H proton) and a corresponding downfield shift of the pyrazole C4-H proton due to the electron-withdrawing nature of the newly formed carbonyl group.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-(1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-yl)amide derivative.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the utility of this scaffold, Table 1 summarizes representative quantitative data for a library of synthesized derivatives evaluated against a model kinase (e.g., Aurora A). The data illustrates how modifying the C3-amide group impacts binding affinity (IC₅₀), lipophilicity (ClogP), and Ligand Efficiency (LE).

Table 1: SAR of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine Derivatives

Compound IDC3-Amine Substitution (R-Group)Aurora A IC₅₀ (nM)ClogPLigand Efficiency (LE)
Scaffold -NH₂ (Unmodified)>10,0003.20N/A
Cmpd 2a Acetamide1,2503.550.28
Cmpd 2b Benzamide1454.820.31
Cmpd 2c 4-Fluorobenzamide324.980.36
Cmpd 2d 3-(Trifluoromethyl)benzamide185.500.34
Cmpd 2e 4-(4-Methylpiperazin-1-yl)benzamide84.100.41

Data Interpretation: The unmodified scaffold exhibits negligible affinity, confirming that the C3-amine must be extended to interact with the solvent-exposed region or ribose pocket. The introduction of an aromatic ring (Cmpd 2b) significantly boosts potency. Adding a fluorine atom (Cmpd 2c) enhances metabolic stability and binding via halogen bonding. Finally, incorporating a solubilizing basic group (Cmpd 2e) drastically improves both potency (8 nM) and Ligand Efficiency (0.41) by forming an additional salt bridge with a solvent-exposed aspartate residue.

Conclusion

The 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine scaffold is a powerful engine for kinase inhibitor discovery. By leveraging the reliable hydrogen-bonding network of the pyrazol-3-amine core and the steric/lipophilic properties of the 4-tert-butylbenzyl group, researchers can rationally design highly potent therapeutics. Adhering to rigorous, self-validating synthetic protocols ensures that the chemical space surrounding this privileged scaffold can be explored efficiently and reproducibly.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease Source: Taylor & Francis Online URL:[Link]

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Methodological & Application

Application Note: Profiling 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine in Kinase Inhibition Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The development of targeted kinase inhibitors requires the identification of versatile, low-molecular-weight scaffolds that can effectively anchor into the highly conserved ATP-binding pocket while extending into lipophilic sub-pockets to achieve selectivity. 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine serves as an exemplary fragment-like screening hit and building block in modern kinase drug discovery.

This molecule integrates two highly privileged structural motifs:

  • The 3-Aminopyrazole Core: A well-established "hinge-binding" pharmacophore. The amino group and the adjacent pyrazole nitrogen act as a potent hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP to interact with the backbone residues of the kinase hinge region[1].

  • The 4-tert-Butylbenzyl Moiety: A bulky, lipophilic extension that occupies hydrophobic regions adjacent to the ATP site (such as the DFG-out pocket or deep back pockets). This interaction is critical for driving binding affinity and dictating kinase selectivity profiles[2].

This application note provides a comprehensive, self-validating methodology for screening this chemotype against kinase panels, detailing the causality behind assay design, structural validation, and data interpretation.

Pharmacophore Compound 1-[(4-tert-Butylphenyl)methyl] -1H-pyrazol-3-amine Hinge 3-Aminopyrazole Core (Hinge Binder) Compound->Hinge Comprises Hydrophobic 4-tert-Butylbenzyl Group (Hydrophobic Binder) Compound->Hydrophobic Comprises H_Donor H-Bond Donor/Acceptor (e.g., Glu90/Cys92 backbone) Hinge->H_Donor Interacts via DFG Hydrophobic Pocket (e.g., DFG-out/Back Pocket) Hydrophobic->DFG Occupies

Figure 1: Pharmacophore binding logic of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine.

Mechanistic Causality in Kinase Targeting

The 3-aminopyrazole scaffold has been extensively validated across multiple kinase targets, including FGFR, Aurora kinases, and the understudied PCTAIRE family (CDK16)[1][3]. The unadorned 3-aminopyrazole typically yields promiscuous, low-affinity binding. However, the introduction of the 1-(4-tert-butylbenzyl) group forces a specific binding vector.

When establishing a screening cascade for this compound, researchers must account for its dual-nature binding mode. The rigid pyrazole requires precise alignment with the hinge, while the bulky tert-butyl group demands a kinase conformation with a sufficiently large hydrophobic pocket (often favoring inactive or "DFG-out" kinase conformations). Consequently, screening assays must be designed to allow sufficient pre-incubation time for potential slow-binding kinetics associated with conformational shifts.

Experimental Workflows & Protocols

To ensure rigorous, reproducible data, the evaluation of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine must follow a self-validating workflow. This involves a primary biochemical screen (ADP-Glo), orthogonal biophysical validation (Surface Plasmon Resonance), and structural confirmation.

Workflow Lib Compound Preparation HTS Primary Screen (ADP-Glo Assay) Lib->HTS SPR Orthogonal Validation (SPR Kinetics) HTS->SPR Xray Structural Biology (X-ray Crystallography) SPR->Xray Lead Lead Optimization (SAR Development) Xray->Lead

Figure 2: Self-validating screening cascade for kinase inhibitor characterization.

Protocol A: Primary Biochemical Screening (ADP-Glo Kinase Assay)

The ADP-Glo assay is selected over fluorescence-based assays to prevent optical interference (autofluorescence or quenching) from the benzyl-pyrazole aromatic system. It measures the generation of ADP, making it universally applicable across different kinase targets.

Reagents & Buffer Causality:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Causality: HEPES maintains physiological pH. MgCl₂ is essential for coordinating the ATP phosphates. Brij-35 prevents non-specific compound aggregation (a common false-positive driver in HTS). DTT maintains the redox state of surface cysteines (crucial for kinases like FGFR which possess P-loop cysteines)[3].

  • ATP Concentration: Set at the apparent Km​ for the specific kinase to ensure the assay is sensitive to ATP-competitive hinge binders.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine in 100% DMSO. Transfer 100 nL to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free delivery.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., FGFR2, CDK16) diluted in Kinase Buffer.

  • Pre-incubation (Critical Step): Incubate the enzyme-compound mixture for 30 minutes at room temperature. Causality: This allows the bulky tert-butylbenzyl group to induce or stabilize any necessary hydrophobic pocket conformations (e.g., DFG-out) before ATP competes for the site.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at Km​ ATP). Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 min). Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Detection & QC: Read luminescence on a multi-mode plate reader. Validate the assay plate by calculating the Z'-factor using Staurosporine (10 µM) as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the run.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To confirm that the IC₅₀ observed in Protocol A is driven by a genuine 1:1 binding event and not colloidal aggregation, SPR is utilized to determine the dissociation constant ( KD​ ) and binding kinetics ( kon​ , koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize His-tagged target kinase onto an NTA sensor chip via Ni²⁺ chelation, followed by amine coupling to ensure a stable, uniform baseline.

  • Analyte Injection: Inject 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine at concentrations ranging from 0.1 µM to 50 µM in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Analysis: Flow the analyte at a high rate (50 µL/min) to minimize mass transport limitations. Record association for 60 seconds and dissociation for 180 seconds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation: Ensure the Rmax​ aligns with the theoretical maximum based on the molecular weight ratio of the compound to the kinase.

Quantitative Data Presentation

When profiling this chemotype against a standard kinase panel, researchers should anticipate distinct activity tiers based on the size of the kinase's hydrophobic pocket. Table 1 summarizes the expected pharmacological profile based on the structural behavior of the 3-aminopyrazole and tert-butylbenzyl motifs[1][2][3].

Table 1: Expected Profiling Data for 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine

Target KinaseExpected IC₅₀ RangeBinding Pocket Interaction Rationale
FGFR2 / FGFR3 100 nM - 500 nMThe 3-aminopyrazole forms strong H-bonds with the hinge. The tert-butyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue[3].
CDK16 (PCTAIRE) 500 nM - 1 µMThe core binds the conserved CDK hinge (Glu81-Leu83 equivalent), but the bulky tert-butylbenzyl may experience steric clashes depending on cyclin binding state[1].
FAK (Allosteric) 1 µM - 5 µMThe tert-butylbenzyl moiety has high affinity for the FAK allosteric site (Met475, Leu486, Val484), though the pyrazole requires optimization for this specific pocket[2].
Aurora A > 10 µMThe rigid linker and bulky tert-butyl group prevent optimal alignment in the relatively constrained Aurora A ATP-binding pocket.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 2020.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022.

  • Structure-based discovery of cellular-active allosteric inhibitors of FAK. Bioorganic & Medicinal Chemistry Letters, 2013.

Sources

Application Notes & Protocols: The Pyrazole Scaffold in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic rings, make it a cornerstone in drug design.[1][4]

This guide provides an in-depth exploration of the applications of pyrazole derivatives in pharmaceutical manufacturing. We will delve into the synthesis, mechanisms of action, and therapeutic applications of key pyrazole-based drugs, supported by detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Therapeutic Applications of Pyrazole Derivatives

The versatility of the pyrazole core has led to its incorporation into drugs targeting a wide array of diseases.[5][6][7] Below, we examine its role in several major therapeutic classes.

Anti-inflammatory Agents: Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, and the pyrazole scaffold was central to this breakthrough.

Mechanism of Action: The Celecoxib Story Traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2 enzymes.[8] While COX-2 is induced during inflammation and mediates pain and fever, COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet function.[8][9] The non-selective inhibition by traditional NSAIDs is what leads to common gastrointestinal side effects.[10]

Celecoxib (Celebrex®), a diaryl-substituted pyrazole, was designed to selectively inhibit COX-2.[8][11] Its structure allows it to bind effectively to the larger, more flexible active site of the COX-2 enzyme.[10] Specifically, the polar sulfonamide side chain of celecoxib fits into a hydrophilic side pocket present in COX-2 but absent in COX-1, conferring its selectivity.[8][9] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of gastrointestinal toxicity compared to non-selective NSAIDs.[9][10]

Signaling Pathway: COX-2 Inhibition by Celecoxib

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Mechanism of Celecoxib's anti-inflammatory action.

Central Nervous System (CNS) Applications: The Case of Rimonabant

Rimonabant (Acomplia®) is a 1,5-diarylpyrazole that was developed as an anti-obesity drug.[12] Although it was later withdrawn from the market due to psychiatric side effects, its mechanism provides a valuable lesson in drug development.[13]

Mechanism of Action: CB1 Receptor Antagonism Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[12][13] CB1 receptors are primarily located in the brain but are also found in peripheral tissues like the liver and adipose tissue.[14] The endocannabinoid system is involved in regulating appetite and energy balance; activation of CB1 receptors stimulates hunger.[14][15]

By blocking the CB1 receptor, rimonabant disrupted these appetite-stimulating signals in the hypothalamus, leading to satiety and reduced food intake.[13][14] Peripherally, it reduced fat storage (lipogenesis) in adipose tissue and the liver.[13][14] The Rimonabant in Obesity (RIO) trials demonstrated that the drug induced significant weight loss and improved metabolic profiles, including increased HDL-cholesterol and reduced triglycerides.[16] However, the involvement of the endocannabinoid system in mood regulation also meant that blocking CB1 receptors led to an increased risk of depression and anxiety, ultimately leading to its withdrawal.[13][14]

Urological Applications: PDE5 Inhibition

The pyrazole core is also integral to one of the most widely recognized pharmaceuticals, Sildenafil (Viagra®), used for erectile dysfunction and pulmonary arterial hypertension.[17][18]

Mechanism of Action: Sildenafil Sildenafil's structure features a fused pyrazolo[4,3-d]pyrimidin-7-one core.[17] It acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18][19]

In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO), which activates an enzyme that increases levels of cyclic guanosine monophosphate (cGMP).[19] cGMP causes smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and an erection.[18][19] The PDE5 enzyme is responsible for breaking down cGMP.[19] Sildenafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby enhancing and prolonging its vasodilatory effects in response to sexual stimulation.[17][18] Its similar action in the pulmonary vasculature makes it effective for treating pulmonary arterial hypertension.[19][20]

Oncology: A Scaffold for Kinase Inhibitors

The pyrazole nucleus is a prominent scaffold in the development of targeted anticancer agents, particularly kinase inhibitors.[5][21][22] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[23]

Pyrazole derivatives have been successfully designed to inhibit a variety of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and RET kinase.[21][22][23]

  • Cyclin-Dependent Kinases (CDKs): Which control cell cycle progression.[21][24]

  • Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.[21]

The ability of the pyrazole ring to participate in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design.[4][23] Structure-activity relationship (SAR) studies have shown that modifying the substituents on the pyrazole ring can significantly enhance potency and selectivity for specific kinase targets.[5][21]

Table 1: Representative Pyrazole-Based Pharmaceuticals

Drug NameTargetTherapeutic ApplicationNotes
Celecoxib Selective COX-2 InhibitorAnti-inflammatory, Analgesic[11][25]Reduces pain and inflammation with a lower risk of GI side effects than non-selective NSAIDs.[10]
Sildenafil PDE5 InhibitorErectile Dysfunction, Pulmonary Hypertension[17]Enhances vasodilation by preventing cGMP degradation.[18][19]
Rimonabant CB1 Receptor AntagonistAnti-Obesity (Withdrawn)[14]Reduced appetite and body weight but was withdrawn due to psychiatric side effects.[13]
Crizotinib ALK/ROS1/MET Kinase InhibitorNon-Small Cell Lung CancerAn example of a pyrazole-based kinase inhibitor used in oncology.[26]
Ruxolitinib JAK1/JAK2 Kinase InhibitorMyelofibrosis, Polycythemia VeraAnother successful pyrazole-based kinase inhibitor.[3]

Part 2: Experimental Protocols

Trustworthy and reproducible protocols are the foundation of pharmaceutical development. The following sections provide detailed, self-validating methodologies for the synthesis and evaluation of pyrazole derivatives.

General Synthesis Protocol: Knorr Pyrazole Synthesis

The Knorr synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a robust and widely used method for preparing pyrazole derivatives.[27][28] The choice of solvent and catalyst can be optimized to improve yield and purity, with green chemistry approaches favoring renewable solvents and milder catalysts.[28]

Objective: To synthesize a 1,3,5-substituted pyrazole derivative.

Materials:

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.05 eq)

  • Solvent (e.g., Ethanol)

  • Acid Catalyst (optional, e.g., a few drops of HCl or Acetic Acid)

  • Triethylamine or Sodium Acetate (if starting with a hydrazine salt)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Rotary evaporator

  • Extraction and purification solvents (e.g., Ethyl acetate, water, brine)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazine derivative (1.0 eq) in ethanol. If using a hydrazine salt (e.g., hydrochloride), add a base like triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.[27]

  • Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound (1.05 eq) dropwise. An exothermic reaction may be observed. If an acid catalyst is used, it can be added at this stage.

  • Cyclocondensation Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C for ethanol).[27]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 4-6 hours.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[27]

  • Workup - Extraction: To the resulting residue, add deionized water and extract the product into an organic solvent like ethyl acetate (3x volume of water).[27] Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to remove any acid catalyst) and then with brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate in vacuo to yield the crude pyrazole derivative.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final, high-purity compound.

Experimental Workflow: Synthesis and Evaluation

Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Evaluation Phase Reactants 1. Prepare Reactants (Hydrazine + Dicarbonyl) Reaction 2. Reflux Reaction (Knorr Synthesis) Reactants->Reaction Workup 3. Workup & Extraction Reaction->Workup Purify 4. Purification (Chromatography/Recrystallization) Workup->Purify Characterize 5. Characterization (NMR, FTIR, MS) Purify->Characterize Assay 6. In-Vitro Biological Assay (e.g., COX Inhibition) Characterize->Assay Data 7. Data Analysis (IC50 Determination) Assay->Data

Caption: General workflow from synthesis to biological evaluation.

Biological Assay Protocol: In-Vitro COX-1/COX-2 Inhibition

This protocol describes a common method to determine the inhibitory potency and selectivity of a compound like Celecoxib.

Objective: To measure the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified, typically by an Enzyme-Linked Immunosorbent Assay (ELISA). Inhibition is measured as a decrease in PGE2 production.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., glutathione, hematin)

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction termination solution (e.g., 1 M HCl)

  • PGE2 ELISA kit

  • Microplate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (and a reference inhibitor like Celecoxib) in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).

  • Pre-incubation: In a microplate, add the assay buffer, cofactors, and either the test compound dilutions or the vehicle control. Add the COX-1 or COX-2 enzyme to each well.[9]

  • Incubation: Allow the plate to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[9]

  • Reaction Time: Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Selectivity Index: Calculate the COX-2 selectivity index by dividing the IC50 (COX-1) by the IC50 (COX-2). A higher number indicates greater selectivity for COX-2.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in pharmaceutical development. Its remarkable versatility has enabled the creation of blockbuster drugs across diverse therapeutic areas, from inflammation and pain to cancer and erectile dysfunction. The ability to fine-tune its biological activity through synthetic modification ensures that pyrazole derivatives will continue to be a fertile ground for the discovery of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional heterocyclic core in their drug discovery and manufacturing endeavors.

References

  • What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17).
  • Rimonabant. (2009, August 15).
  • Synthesis and pharmacological activities of celecoxib derivatives.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine - Benchchem.
  • Sildenafil | C22H30N6O4S | CID 135398744 - PubChem - NIH.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9).
  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (2023, November 8).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. (2024, May 28).
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - Scilit.
  • Sildenafil - Wikipedia.
  • Rimonabant: more than an anti-obesity drug? - PMC - NIH.
  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. (2025, August 15).
  • Celecoxib - Wikipedia.
  • Cannabinoid receptor antagonist - Wikipedia.
  • Sildenafil - Deranged Physiology.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
  • What is the mechanism of Sildenaifl Citrate? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18).
  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). - ResearchGate.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5).
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1).
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22).
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7).

Sources

Application Note: 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine in the Synthesis of Next-Generation Pyrazole-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole derivatives are a cornerstone in modern agrochemical discovery, acting as "privileged scaffolds" for highly effective fungicides, insecticides, and herbicides[1][2]. Specifically, 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine serves as a highly versatile and valuable building block. Its structural architecture provides two critical functional advantages for drug development professionals:

  • The 4-tert-Butylbenzyl Moiety (Lipophilic Anchor): The bulky, highly lipophilic tert-butyl group significantly enhances the compound's partition coefficient (LogP). In agrochemical design, optimized lipophilicity is crucial for penetrating waxy insect cuticles and fungal cell walls. Furthermore, in Succinate Dehydrogenase Inhibitors (SDHIs), this bulky hydrophobic tail embeds deeply into the ubiquinone-binding pocket of mitochondrial Complex II, anchoring the molecule through strong van der Waals interactions[3][4].

  • The Pyrazol-3-amine Core (Nucleophilic Hub): The primary amine at the 3-position of the pyrazole ring is a highly reactive nucleophile. It allows for rapid, high-yield derivatization via amidation (forming pyrazole-carboxamides) or reaction with isocyanates (forming pyrazole-ureas). These amide/urea linkages act as the critical hydrogen-bond donors/acceptors required for target enzyme binding[5][6].

Application Workflow: Synthesis of a Model SDHI Analog

To demonstrate the utility of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine, this application note details its use in synthesizing a model SDHI fungicide analog: N-(1-(4-tert-butylbenzyl)-1H-pyrazol-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. This target molecule mimics the pharmacophore of commercial blockbusters like fluxapyroxad and bixafen, utilizing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl moiety as the active toxophore[2][3].

Experimental Protocols

Expertise & Experience Note: The amidation of heterocyclic amines can sometimes be hindered by the electron-withdrawing nature of the heterocycle or competing N-acylation at the pyrazole ring nitrogen. However, because the 1-position of our intermediate is already protected/alkylated by the 4-tert-butylbenzyl group, the reaction is highly regioselective toward the exocyclic 3-amino group.

Protocol 1: Nucleophilic Amidation Workflow

Objective: Synthesize the model pyrazole-carboxamide agrochemical[6].

Reagents:

  • 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine (1.0 eq, 10 mmol)

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation of the Amine Solution: Dissolve 10 mmol of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine in 30 mL of anhydrous DCM in a 100 mL round-bottom flask purged with inert nitrogen. Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive acyl chloride in the subsequent step.

  • Base Addition: Add 25 mmol of DIPEA to the solution and cool the mixture to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the amine for the electrophile. Cooling to 0 °C minimizes exothermic side reactions and degradation.

  • Electrophile Addition: Dissolve 11 mmol of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 1:1) or LC-MS until the primary amine is completely consumed.

  • Quenching and Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO 3​ . Separate the organic layer and wash the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na 2​ SO 4​ . Causality: The mild basic quench neutralizes any residual acid and hydrolyzes unreacted acyl chloride, ensuring a clean organic phase.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification and Analytical Validation
  • Flash Chromatography: Purify the crude residue using silica gel column chromatography, eluting with a gradient of Hexane to 40% Ethyl Acetate in Hexane.

  • Crystallization: Recrystallize the purified fractions from hot ethanol/water to obtain analytically pure white crystals.

  • Validation: Confirm the structure via 1 H NMR (CDCl 3​ ). Key diagnostic peaks: The singlet for the tert-butyl group (~1.30 ppm, 9H), the benzylic CH 2​ singlet (~5.20 ppm, 2H), and the broad singlet for the amide NH (~8.50 ppm, 1H) which confirms successful C-N bond formation[6].

Data Presentation: Optimization of Amidation Conditions

To ensure a self-validating protocol, various reaction conditions were evaluated to maximize the yield of the target agrochemical analog.

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1THFTriethylamine (1.5)2586588.5
2DCMTriethylamine (2.0)0 to 2567892.0
3DMFK 2​ CO 3​ (3.0)6045581.2*
4 DCM DIPEA (2.5) 0 to 25 5 92 98.5

*Note: Elevated temperatures in DMF resulted in partial degradation and side-product formation.

Visualization: Synthetic and Mechanistic Workflow

G Intermediate 1-[(4-tert-Butylphenyl)methyl] -1H-pyrazol-3-amine (Key Building Block) Coupling Nucleophilic Amidation (DIPEA, DCM/DMF, 0-25°C) Intermediate->Coupling Nucleophilic attack Reagent Acyl Chloride / Isocyanate (Pharmacophore Donor) Reagent->Coupling Electrophile Product Pyrazole-Carboxamide / Urea (Active Agrochemical) Coupling->Product High Yield (>85%) Target Mitochondrial Complex II (Succinate Dehydrogenase) Product->Target Lipophilic binding (t-Butylbenzyl group) Outcome Inhibition of ATP Synthesis (Pathogen/Pest Death) Target->Outcome Respiratory blockade

Synthesis and mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine derivatives.

Conclusion

The structural duality of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine makes it an indispensable intermediate in the rational design of novel agrochemicals. By providing a highly reactive nucleophilic handle and a robust lipophilic anchor, it enables the rapid synthesis of pyrazole-carboxamides that can effectively target and inhibit mitochondrial respiration in agricultural pests and pathogens[1][4].

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. Source: Researcher.Life URL:[Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • 3D‐QSAR model‐oriented optimization of Pyrazole β‐Ketonitrile derivatives with diphenyl ether moiety as novel potent succinate dehydrogenase inhibitors. Source: Society of Chemical Industry - DOI URL:[Link]

Sources

Application Note: Experimental Design for In Vitro Profiling of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine (Chemical Formula: C₁₄H₁₉N₃) represents a highly versatile building block in modern drug discovery. Featuring a 3-aminopyrazole core functionalized with a bulky, lipophilic 4-tert-butylbenzyl moiety at the N1 position, this molecule serves as an ideal starting point for the development of ATP-competitive kinase inhibitors. This application note details a comprehensive, self-validating in vitro experimental workflow designed to characterize its biochemical potency, biophysical binding kinetics, and cellular target engagement.

Mechanistic Rationale & Pharmacophore Design

The structural design of this compound leverages two distinct pharmacophoric elements, each serving a critical role in target binding:

  • The 3-Aminopyrazole Core (Hinge Binder): The 3-aminopyrazole moiety is widely recognized as a "privileged scaffold" in anticancer drug design[1]. It acts as a highly effective adenine mimetic. The stereochemistry of the NH₂-C-N-NH pattern is perfectly suited to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2]. This interaction anchors the molecule within the ATP-binding pocket[3].

  • The 4-tert-Butylbenzyl Group (Selectivity Filter): While the 3-aminopyrazole core provides baseline affinity, it can be notoriously promiscuous across the kinome if left unfunctionalized[4]. The addition of the bulky 4-tert-butylbenzyl group forces the molecule to project into the hydrophobic back pocket or the solvent-exposed region of the kinase domain. This steric bulk restricts the compound from binding to kinases with narrow ATP pockets, thereby tuning its kinome selectivity profile[3].

BindingLogic cluster_0 Pharmacophore Mapping Core 3-Aminopyrazole Core Adenine Mimetic Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Donors/Acceptors Tail 4-tert-Butylbenzyl Group Lipophilic Shield Pocket Hydrophobic Back Pocket (Steric Fit & Selectivity) Tail->Pocket Hydrophobic Interaction

Fig 1. Mechanistic binding rationale of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine.

Experimental Workflow & Protocols

To rigorously evaluate this scaffold, we employ an orthogonal testing cascade. The workflow transitions from biochemical screening to biophysical validation, culminating in live-cell target engagement.

Workflow A Compound Prep 1-[(4-tert-Butylphenyl)methyl] -1H-pyrazol-3-amine B Biochemical Assay (TR-FRET IC50) A->B C Binding Kinetics (SPR Affinity) B->C D Cellular Assay (NanoBRET) C->D

Fig 2. Sequential in vitro testing workflow for 3-aminopyrazole kinase inhibitor scaffolds.

Biochemical Profiling via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays. Nitrogen-rich aromatic heterocycles like pyrazoles frequently exhibit intrinsic auto-fluorescence that confounds standard readouts. The time-delayed measurement in TR-FRET eliminates these short-lived background fluorescence artifacts, ensuring high-fidelity data. Self-Validating System: Every assay plate must include a 1% DMSO vehicle control (maximum signal) and 1 µM Staurosporine (minimum signal) to calculate the Z'-factor. A plate is only validated if Z′≥0.65 .

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine in 100% anhydrous DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in a 384-well acoustic dispensing source plate.

  • Acoustic Dispensing: Use an Echo Liquid Handler to transfer 100 nL of compound into a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 µL of recombinant target kinase (e.g., Aurora A or CDK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge binder.

  • Initiation: Add 5 µL of an ATP/Substrate peptide mix. Crucial: ATP concentration must be set precisely at the apparent Km​ of the target kinase to ensure the calculated IC50​ accurately reflects the Ki​ (via the Cheng-Prusoff equation).

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody, and an XL665-labeled tracer.

  • Readout: Incubate for 1 hour and read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Biophysical Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Biochemical IC50​ values represent thermodynamic equilibrium but fail to capture the kinetics of binding. The residence time ( τ=1/koff​ ) of a compound often correlates better with in vivo efficacy than raw affinity ( KD​ ). SPR provides real-time label-free measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the His-tagged target kinase onto a Series S Sensor Chip NTA using standard Ni²⁺ chelation followed by amine cross-coupling to prevent baseline drift.

  • Buffer Matching: Prepare the running buffer (PBS-T, 0.05% Tween-20) supplemented with exactly 1% DMSO. Crucial: The DMSO concentration in the running buffer must perfectly match the analyte samples to prevent massive bulk refractive index shifts.

  • Analyte Injection: Inject 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine in a multi-cycle kinetic format at 5 concentrations (e.g., 3.125, 12.5, 50, 200, 800 nM) at a flow rate of 50 µL/min.

  • Association/Dissociation: Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer-only blank injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Cellular Target Engagement via NanoBRET

Causality: A compound may show nanomolar potency in cell-free assays but fail in vivo due to poor membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). NanoBRET directly quantifies the compound's ability to penetrate live cells and displace a fluorescent tracer from the target kinase.

Step-by-Step Protocol:

  • Transfection: Reverse-transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate at 20,000 cells/well in a 96-white plate.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET fluorescent tracer at its predetermined EC50​ concentration.

  • Compound Treatment: Add serial dilutions of the pyrazole compound. Incubate the cells for 2 hours at 37°C, 5% CO₂.

  • Readout: Add Nano-Glo substrate and immediately measure dual luminescence/fluorescence (Donor emission: 460 nm; Acceptor emission: 618 nm).

  • Validation: A decrease in the BRET ratio (618/460 nm) indicates successful intracellular target engagement by the pyrazole scaffold.

Quantitative Data Presentation

The following tables summarize the expected data structure and representative ranges for a successful 3-aminopyrazole hit compound progressing through this testing cascade.

Table 1: Biochemical and Biophysical Profiling Summary

Assay MethodologyParameter MeasuredExpected Value Range for HitControl (Staurosporine)Interpretation / Causality
TR-FRET IC50​ (Biochemical)10 nM – 500 nM< 5 nMConfirms ATP-competitive inhibition at the hinge region.
SPR KD​ (Affinity)15 nM – 600 nMN/AValidates IC50​ ; proves direct, reversible binding.
SPR Residence Time ( τ )10 min – 120 minN/ALonger τ suggests the tert-butyl group is locked in the hydrophobic pocket.

Table 2: Cellular Assay Summary

Assay MethodologyParameter MeasuredExpected Value Range for HitControl (Staurosporine)Interpretation / Causality
NanoBRET Cellular IC50​ 50 nM – 1000 nM< 20 nMProves membrane permeability and target engagement at physiological ATP levels.
CellTiter-Glo CC50​ (Cytotoxicity)> 10 µM< 1 µMEnsures the NanoBRET signal drop is due to target engagement, not cell death.

References

  • Source: nih.
  • Source: biorxiv.
  • Source: acs.
  • Source: researchgate.

Sources

Application Note: Advanced Analytical Methodologies for the Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note and Protocol

Introduction: The Analytical Challenge of Pyrazole Scaffolds

The pyrazole ring is a privileged heterocyclic scaffold ubiquitous in modern pharmaceuticals (e.g., celecoxib, sildenafil) and agrochemicals (e.g., fipronil). However, the characterization of pyrazole derivatives presents unique analytical challenges. Pyrazoles exhibit annular tautomerism, strong intermolecular hydrogen bonding, and frequently form complex regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) during cyclocondensation reactions[1].

Relying on a single analytical technique is insufficient for these compounds. As a Senior Application Scientist, I advocate for a self-validating orthogonal workflow . This approach integrates High-Performance Liquid Chromatography (RP-HPLC-PDA) for purity assessment, Nuclear Magnetic Resonance (NMR) for regiochemical elucidation, and High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation[2].

AnalyticalWorkflow Sample Pyrazole Derivative HPLC RP-HPLC-PDA (Purity & Quant) Sample->HPLC 0.1% TFA / MeOH NMR 1H/13C & 2D NMR (Regiochemistry) Sample->NMR DMSO-d6 MS ESI-HRMS (Exact Mass) Sample->MS Direct Infusion Validation Orthogonal Data Integration (Self-Validating System) HPLC->Validation NMR->Validation MS->Validation

Orthogonal analytical workflow for pyrazole characterization.

Chromatographic Profiling (RP-HPLC-PDA)

Causality Behind Methodological Choices

The basicity of the pyrazole nitrogen atoms poses a specific chromatographic challenge. The lone electron pairs can interact with residual, unendcapped silanol groups on standard C18 stationary phases, leading to severe peak tailing. To mitigate this, the addition of an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA), is mandatory[3]. TFA lowers the mobile phase pH below the pKa of the silanols (neutralizing them) and acts as an ion-pairing agent, ensuring sharp, symmetrical peaks and highly reproducible retention times[4].

Step-by-Step RP-HPLC Protocol

This protocol is optimized for the purity validation and quantification of novel pyrazole compounds[5].

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water (0.1% v/v) and sonicate for 10 minutes[3].

    • Solvent B: 100% HPLC-grade Methanol or Acetonitrile.

  • Standard Preparation: Accurately weigh 10 mg of the pyrazole reference standard. Dissolve in 10 mL of Solvent B to create a 1 mg/mL stock solution. Dilute to working concentrations (e.g., 10–100 µg/mL) using the mobile phase[3]. Filter through a 0.45 µm PTFE syringe filter[2].

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column (150 mm x 4.6 mm, 5 µm) with the starting mobile phase ratio until a stable baseline is achieved.

  • Acquisition: Inject 5.0–20.0 µL of the sample. Extract the chromatogram at the compound's λmax​ (typically between 206 nm and 333 nm depending on conjugation) using a Photodiode Array (PDA) detector[4],[5].

Quantitative Data: Optimized HPLC Parameters
ParameterOptimized ConditionJustification / Acceptance Criteria
Stationary Phase Eclipse XDB C18 (150 x 4.6 mm, 5 µm)High carbon load prevents secondary silanol interactions.
Mobile Phase Isocratic: 20% A (0.1% TFA) / 80% B (MeOH)Ensures rapid elution of non-polar pyrazole derivatives[3].
Flow Rate 0.5 – 1.0 mL/minBalances column backpressure and theoretical plate count[5].
Precision (%RSD) 2.0%Validates method repeatability across multiple injections[4].
Linearity ( R2 ) 0.999Ensures accurate quantification over the target concentration range[5].

Structural Elucidation (NMR & Mass Spectrometry)

Causality Behind NMR Solvent and 2D Experiments

Regiochemical ambiguity is a hallmark of pyrazole synthesis. Differentiating between 1,3-disubstituted and 1,5-disubstituted pyrazoles cannot be done via 1D 1 H NMR alone. Furthermore, pyrazoles exhibit rapid tautomeric exchange in non-polar solvents like CDCl3​ , which broadens the N-H signal.

The Solution: Dissolving the sample in DMSO−d6​ acts as a strong hydrogen-bond acceptor, slowing the tautomeric exchange on the NMR timescale. This allows the distinct observation of the pyrazole N-H proton as a sharp downfield singlet (typically δ 12.0–13.5 ppm)[1]. To definitively assign regiochemistry, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. The pyrazole 3-H proton will show distinct long-range 1H−13C couplings to the adjacent C-3a and C-7a quaternary carbons, which definitively maps the substitution pattern[1].

Step-by-Step NMR & HRMS Protocol
  • NMR Sample Preparation: Dissolve 5–10 mg of the purified pyrazole in 0.6 mL of DMSO−d6​ containing TMS as an internal standard[2].

  • 1D & 2D NMR Acquisition: Acquire 1 H NMR at 400 MHz (30° pulse angle, 2s relaxation delay). Acquire 13 C NMR with proton decoupling. Run 1H−13C HSQC and HMBC to map carbon connectivities[2],[1].

  • HRMS Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic imine-like nitrogen (N-2) of the pyrazole readily accepts a proton, yielding an intense [M+H]+ pseudo-molecular ion[5].

  • Fragmentation: Apply Collision-Induced Dissociation (CID) at 20-40 eV. Look for the characteristic neutral loss of N2​ (loss of 28 Da), a hallmark fragmentation pathway of the pyrazole core.

Quantitative Data: Characteristic NMR Shifts
Nucleus / PositionTypical Chemical Shift ( δ , ppm)Multiplicity / Correlation
1 H: N-H (Position 1) 12.00 – 13.50Broad singlet (slowed exchange in DMSO−d6​ )[1].
1 H: C-H (Position 4) 6.00 – 6.80Singlet (if C3/C5 substituted) or doublet[1].
13 C: C-3 / C-5 135.0 – 150.0Quaternary; assigned via HMBC cross-peaks[1].
13 C: C-4 98.0 – 110.0Highly shielded relative to standard aromatics[1].

The Self-Validating System (Trustworthiness)

A robust analytical dossier must be self-validating. If the RP-HPLC-PDA trace indicates 99.5% purity, but the 1 H NMR spectrum reveals extraneous aliphatic signals in the 1.0–3.0 ppm range, the system has detected a discrepancy. This usually indicates the presence of non-UV-absorbing impurities (e.g., residual aliphatic solvents or grease) to which the HPLC method is blind.

Conversely, if the NMR is pristine but the LC-MS reveals a massive [M+H]+ peak corresponding to a byproduct, the byproduct likely lacks protons (e.g., a fully substituted polymeric impurity) or benefits from massive ionization enhancement in ESI+. By integrating HPLC mass balance, NMR structural mapping, and HRMS exact mass, the scientist creates an impenetrable, trustworthy analytical profile.

References

  • Arbačiauskienė, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. Available at:[Link]

  • Sivagami, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). Available at:[Link]

  • ResearchGate Contributors. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. Available at:[Link]

Sources

Application Notes and Protocols: Efficient One-Pot Synthesis of Substituted N-Aryl-5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of N-Aryl-5-Aminopyrazoles in Medicinal Chemistry

The N-aryl-5-aminopyrazole core is a recognized "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile template for designing selective ligands for a wide array of biological targets. Molecules incorporating this motif have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][2] For instance, derivatives of this scaffold are potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[1] The development of efficient, robust, and environmentally benign synthetic routes to access these valuable building blocks is therefore of paramount importance to the medicinal chemistry community.

This application note provides a detailed guide to a highly efficient, one-pot telescoped synthesis of substituted N-aryl-5-aminopyrazoles, starting directly from readily available anilines. This method avoids the isolation of potentially hazardous arylhydrazine intermediates and utilizes environmentally benign aqueous conditions, making it a safe, rapid, and convenient approach for generating libraries of these important compounds.[3][4]

Scientific Principles and Reaction Mechanism

The cornerstone of this one-pot synthesis is a telescoped reaction sequence that combines three key transformations in a single flask without the need for intermediate isolation:

  • Diazotization of Aniline: The synthesis begins with the diazotization of a substituted aniline in an acidic aqueous medium using sodium nitrite to form a diazonium salt.

  • Reduction to Arylhydrazine: The in-situ generated diazonium salt is then reduced to the corresponding arylhydrazine.

  • Cyclocondensation: The arylhydrazine intermediate immediately reacts with a β-ketonitrile, such as ethyl (ethoxymethylene)cyanoacetate, in a cyclocondensation reaction to afford the final N-aryl-5-aminopyrazole product.

The causality behind this efficient one-pot procedure lies in the careful orchestration of reaction conditions to promote the sequential formation and consumption of reactive intermediates. By avoiding the isolation of the arylhydrazine, which can be toxic and unstable, the overall process is rendered safer and more streamlined.[3][4]

The mechanism of the final cyclocondensation step is a well-established route to the pyrazole core.[5][6] It proceeds via a nucleophilic attack of the more nucleophilic nitrogen of the in-situ generated arylhydrazine onto the electrophilic β-carbon of the ethyl (ethoxymethylene)cyanoacetate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, and subsequent elimination of ethanol to yield the aromatic 5-aminopyrazole ring system.

Reaction_Mechanism cluster_0 One-Pot Aqueous Synthesis Aniline Substituted Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium 1. NaNO2, HCl (aq) 0-5 °C Arylhydrazine Arylhydrazine (in-situ) Diazonium->Arylhydrazine 2. Reduction (e.g., Na2SO3) Product N-Aryl-5-Aminopyrazole Arylhydrazine->Product 3. Cyclocondensation (in-situ) Ketonitrile Ethyl (ethoxymethylene)cyanoacetate Ketonitrile->Product

Diagram 1: Workflow for the one-pot synthesis of N-Aryl-5-Aminopyrazoles.

Detailed Experimental Protocol

This protocol is a representative example for the one-pot synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. The procedure can be adapted for various substituted anilines.

Materials and Reagents:

  • Aniline (or substituted aniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl (ethoxymethylene)cyanoacetate

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Diazotization:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL).

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise via a dropping funnel. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting solution for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction and In-situ Arylhydrazine Formation:

    • In a separate beaker, prepare a solution of sodium sulfite (25 mmol) in water (20 mL).

    • Cool this solution to 0-5 °C.

    • Slowly and carefully add the previously prepared diazonium salt solution to the cold sodium sulfite solution with continuous stirring. A color change should be observed. This step generates the arylhydrazine in situ.

  • Cyclocondensation:

    • To the reaction mixture containing the in-situ generated arylhydrazine, add a solution of ethyl (ethoxymethylene)cyanoacetate (10 mmol) in ethanol (20 mL).

    • Add sodium acetate (20 mmol) to the mixture to act as a base.

    • Allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • A precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.

    • Collect the solid product by filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-5-aminopyrazole.

Data Presentation: Substrate Scope and Yields

The described one-pot synthesis is robust and tolerates a variety of substituents on the aniline starting material. Below is a representative table of expected outcomes.

EntryAniline Substituent (R)ProductTypical Yield (%)
1HEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate85-95
24-CH₃Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate80-90
34-OCH₃Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate82-92
44-ClEthyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate88-96
54-FEthyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate85-93
63-NO₂Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate75-85

Yields are based on literature precedents and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Self-Validating Systems

A well-executed protocol should be a self-validating system. Below are common issues and their remedies to ensure a successful synthesis.

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete diazotization.Ensure the temperature is maintained at 0-5 °C during NaNO₂ addition. Use freshly prepared NaNO₂ solution.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation. Do not allow it to warm up.
Inefficient cyclocondensation.Ensure the pH is appropriate for the cyclization step (the addition of sodium acetate helps). Increase the reflux time if necessary and monitor by TLC.
Formation of a Tar-like Side Product Side reactions of the diazonium salt.Add the diazonium salt solution slowly to the reducing agent solution to maintain a low concentration of the diazonium salt.
Mixture of Regioisomers (Less common with this specific method) Use of unsymmetrical β-dicarbonyl compounds.The use of ethyl (ethoxymethylene)cyanoacetate generally leads to the 5-amino isomer with high regioselectivity. If other precursors are used, regiochemistry should be confirmed by 2D NMR techniques.[7]
Product is Difficult to Purify Presence of unreacted starting materials or intermediates.Ensure the reaction goes to completion by monitoring with TLC. Optimize the recrystallization solvent system for better purification.

digraph "Troubleshooting_Logic" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckYield [label="Low/No Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Impure Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Pure Product\n(High Yield)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Consult Further\nLiterature", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Step1 [label="Check Diazotization\n(Temp, Reagents)"]; Step2 [label="Check Reduction/\nCyclocondensation"]; Step3 [label="Optimize Purification\n(Recrystallization)"]; Step4 [label="Investigate Side\nReactions"];

Start -> CheckYield; CheckYield -> CheckPurity [label="No"]; CheckYield -> Step1 [label="Yes"]; Step1 -> Step2; Step2 -> Failure; CheckPurity -> Success [label="No"]; CheckPurity -> Step3 [label="Yes"]; Step3 -> Step4; Step4 -> Failure; }

Diagram 2: A logical troubleshooting workflow for the synthesis.

Safety Precautions

  • Arylhydrazines and Anilines: Many anilines and arylhydrazines are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Ethyl (ethoxymethylene)cyanoacetate: This reagent can cause skin and eye irritation. Handle with care and wear appropriate PPE.[10][11][12]

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. This protocol is designed to use them in-situ in an aqueous solution, which significantly mitigates this risk. Never attempt to isolate the diazonium salt intermediate.

References

  • Marinozzi, M., et al. (2014). One-pot, telescoped synthesis of N-aryl-5-aminopyrazoles from anilines in environmentally benign conditions. RSC Advances.
  • Marinozzi, M., et al. (2014). ChemInform Abstract: One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions. ChemInform.
  • ChemScene. (2026, February 28). Safety Data Sheet for Ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet for Ethyl 2-(Ethoxymethylene)
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • ResearchGate. (2018, January 25).
  • Organic Syntheses. 3(5)-Aminopyrazole.
  • TCI Chemicals. (2024, December 7). Safety Data Sheet for Ethyl 2-(Ethoxymethylene)
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for Ethyl (ethoxymethylene)
  • Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(4), 272-299.
  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097-2100.
  • ECHA. (2016, June 14).
  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.
  • Abd El Latif, F. M., El Rady, E. A., & Döpp, D. (2007). Facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. Journal of Heterocyclic Chemistry, 44(4), 863-868.
  • Reddit. (2021, August 11). Advices for Aminopyrazole synthesis.
  • El-Abadelah, M. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197.
  • ResearchGate. (2026, January 8). Approaches towards the synthesis of 5-aminopyrazoles.
  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • Coimbra, J., et al. (2008). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 43(4), 771-780.
  • Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 104-111.
  • Khalil, M. A. (2015). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(3), 108-116.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-3-amine (MW: 229.32 g/mol , LogP: ~2.81). This molecule is a key building block in medicinal chemistry, valued for its substituted aminopyrazole core. However, its unique structure, featuring a polar, basic 3-aminopyrazole head and a large, lipophilic 4-tert-butylbenzyl tail, presents specific purification challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine in a direct question-and-answer format.

Question 1: My crude product is a persistent, sticky oil that won't solidify. How can I handle it?

Answer: This is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point.

  • Initial Step - High-Vacuum Evaporation: First, ensure all volatile solvents are removed. Place the crude oil on a high-vacuum line (Schlenk line) for several hours at room temperature. Gentle heating (30-40°C) can aid this process, but be cautious of potential degradation.

  • Trituration: If the oil persists, trituration is your next step. This involves stirring the oil with a non-polar solvent in which the desired compound is poorly soluble, but the impurities are. This can often induce crystallization.

    • Recommended Solvents: Start with cold hexanes or diethyl ether. Add a small volume to your oil, scrape the sides of the flask with a spatula, and stir vigorously. If crystals form, they can be collected by filtration.

  • If Trituration Fails: The product may be intrinsically an oil or a very low-melting solid. In this case, direct purification by column chromatography is the most effective approach. Do not waste significant material attempting to force crystallization.

Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's causing this and how do I fix it?

Answer: "Oiling out" occurs when the solute is insoluble in the cold solvent but melts at the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The large, non-polar tert-butylbenzyl group makes this compound particularly prone to this behavior.

  • Causality: Rapid cooling is a primary cause. When a hot, saturated solution is cooled too quickly, the molecules don't have time to arrange into an ordered crystal lattice and instead separate as a liquid phase.

  • Solution 1: Slow, Controlled Cooling: This is the most critical parameter. After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool to room temperature undisturbed on a benchtop, ideally insulated with glass wool or a similar material. Once at room temperature, transfer the flask to a refrigerator (2-8°C), and only after several hours, move it to an ice bath or freezer to maximize yield.[1]

  • Solution 2: Change the Solvent System: A single solvent may not be ideal. A mixed-solvent system often provides better results.[1][2]

    • Recommended System: A good starting point is a polar solvent in which the compound is soluble, paired with a non-polar anti-solvent. Try dissolving the compound in a minimal amount of hot ethyl acetate or isopropanol, then slowly add hexanes dropwise while the solution is still hot until persistent turbidity (cloudiness) is observed. Add a drop or two of the hot polar solvent to redissolve the cloudiness, then proceed with the slow cooling described above.

  • Solution 3: Lower the Crystallization Temperature: Using a solvent with a lower boiling point, such as a mixture of dichloromethane and hexanes, can sometimes prevent the compound from melting and oiling out.

Question 3: My column chromatography shows severe streaking (tailing) and I can't get good separation. What's wrong?

Answer: This is a classic sign of a basic compound interacting with the acidic surface of standard silica gel. The 3-amino group on the pyrazole ring is basic and adsorbs strongly and sometimes irreversibly to the acidic silanol (Si-OH) groups on the silica surface, leading to poor elution and band broadening.

  • The Fix - Deactivate the Silica: You must neutralize the acidic sites on the silica gel.

    • Method 1 (Recommended): Prepare your silica gel slurry in the column's mobile phase as usual, but add 0.5-1% triethylamine (Et₃N) to the eluent system.[2] For example, if your eluent is 30% ethyl acetate in hexanes, prepare a stock solution containing 1% triethylamine that you use for the entire purification.

    • Method 2 (For very sensitive compounds): You can pre-treat the silica gel. Wash the packed column with your eluent containing triethylamine before loading your sample. This ensures the entire stationary phase is neutralized.

  • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina. However, alumina often has lower resolving power than silica, so it should be a secondary choice.

Question 4: My NMR spectrum shows a second, very similar set of peaks, suggesting a regioisomer. How can I separate it?

Answer: The synthesis of 1,3-disubstituted pyrazoles from unsymmetrical precursors can often lead to the formation of the 1,5-regioisomer (1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-5-amine).[3][4] These isomers often have very similar polarities, making them a significant purification challenge.

  • High-Resolution Chromatography: Standard flash chromatography may not be sufficient. You will need to optimize for higher resolution.

    • Use a shallower solvent gradient: Instead of a large step-gradient (e.g., 10% to 50% ethyl acetate), use a very slow, linear gradient (e.g., increasing ethyl acetate content by 1-2% every column volume).

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel (or Celite) before loading it onto the column. This results in a much sharper starting band compared to liquid loading, which is crucial for separating closely-eluting compounds.

  • Fractional Recrystallization: This technique can be effective if the isomers have slightly different solubilities.[3] It is a trial-and-error process. Attempt to recrystallize the mixture from various solvents (see Q2) and analyze the first crop of crystals and the mother liquor separately by TLC or HPLC to see if any enrichment has occurred.

  • Preparative HPLC: For high-value material where purity is paramount, reverse-phase preparative HPLC is the most powerful tool for separating difficult isomers.[5] A C18 column with a mobile phase of acetonitrile and water (often with a formic acid or TFA modifier) is a common starting point.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this molecule that affect purification? A1: Understanding the molecule's properties is key to designing a purification strategy.

PropertyValue / DescriptionImplication for Purification
Molecular Weight 229.32 g/mol [6]Standard for small molecules; easily handled by typical lab equipment.
LogP ~2.81[6]Indicates moderate lipophilicity. The compound will be soluble in many common organic solvents but likely insoluble in water.
Basicity (pKa) The 3-aminopyrazole moiety is basic.The compound will interact strongly with acidic media, including silica gel. This can be exploited for acid-base extraction but requires mitigation (e.g., adding a base like Et₃N) during chromatography.
Hydrogen Bonding Contains one H-bond donor (the N-H of the amine) and three H-bond acceptors (the three nitrogen atoms).[6]Contributes to its polarity and potential for strong crystal lattice energy, but this is counteracted by the large non-polar group.
Physical Form Often a low-melting solid or oil.Can make handling and crystallization challenging. Prone to "oiling out."

Q2: What are the most likely impurities from a typical synthesis? A2: Impurities depend on the synthetic route, but common methods (e.g., condensation of a hydrazine with a β-ketonitrile) may produce:

  • Unreacted Starting Materials: 4-tert-butylbenzylhydrazine and the C3-synthon (e.g., 3-oxobutanenitrile).

  • Regioisomer: The 1,5-disubstituted pyrazole is a very common and challenging byproduct.[3][4][7]

  • Incomplete Cyclization Products: Hydrazone intermediates that have not fully cyclized.[3]

  • Side-Reaction Products: Products from self-condensation of the starting materials or other unintended pathways.

Q3: Can I use an acid-base extraction in the workup to purify this compound? A3: Yes, this can be a very effective initial purification step. Because the compound is basic, it can be separated from non-basic impurities.

  • Procedure:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer now contains non-basic impurities.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer carefully with a base like 1 M NaOH or saturated NaHCO₃ until pH > 9. The free amine will precipitate or form an oil.

    • Extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer with Na₂SO₄, and evaporate to yield the purified amine.

Q4: What TLC conditions are recommended for this compound? A4: A good starting point for TLC analysis is 30% Ethyl Acetate in Hexanes .

  • Visualization: The compound has a UV-active phenyl ring, so it should be visible under a UV lamp (254 nm).

  • Staining: If the spot is faint, stains like potassium permanganate (KMnO₄) or ninhydrin (which reacts with the primary amine) can be used for visualization.

  • For Column Chromatography: Remember to add ~0.5-1% triethylamine to your TLC mobile phase to mimic the conditions of your column and get a more accurate prediction of the Rƒ value.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)

Objective: To purify the solid crude product by removing more soluble and less soluble impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate, swirling and heating until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Turbidity: While the ethyl acetate solution is still hot, add warm hexanes dropwise with constant swirling. Continue adding until the solution becomes faintly but persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethyl acetate to just redissolve the turbidity, resulting in a perfectly saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath.[1]

  • Crystallization: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal recovery.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica

Objective: To purify an oily or highly impure product by separating it from components with different polarities.

  • Prepare Deactivated Eluent: Prepare the mobile phase (e.g., 10-30% Ethyl Acetate in Hexanes) and add triethylamine to a final concentration of 1% v/v.

  • Pack the Column: Pack a glass column with silica gel using the deactivated eluent. Ensure the column is packed evenly without air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product).

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the deactivated mobile phase. Start with a lower polarity (e.g., 10% EtOAc/Hexanes + 1% Et₃N) and gradually increase the polarity as needed to elute your compound. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. For complete removal of residual triethylamine, co-evaporation with a solvent like dichloromethane may be necessary.

Part 4: Visualization of Key Concepts

Diagram 1: Purification Troubleshooting Workflow

This diagram outlines the decision-making process for purifying the target compound.

Purification_Workflow start Crude Product is_solid Is it a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes chromatography Use Deactivated Column Chromatography (Protocol 2) is_solid->chromatography No (Oil) oils_out Compound 'Oils Out'? recrystallize->oils_out success Pure Solid oils_out->success No oils_out->chromatography Yes pure_product Pure Product chromatography->pure_product

Caption: Decision workflow for purifying the crude product.

Diagram 2: Potential Formation of Regioisomers

This diagram illustrates how two different products can form during synthesis.

Isomer_Formation cluster_reactants Reactants cluster_products Potential Products hydrazine 4-tert-Butylbenzyl hydrazine reaction + product_A Product (Desired) 1-[(4-tert-Butylphenyl)methyl] -1H-pyrazol-3-amine hydrazine->product_A Path A product_B Regioisomer (Impurity) 1-[(4-tert-Butylphenyl)methyl] -1H-pyrazol-5-amine hydrazine->product_B Path B synthon β-Ketonitrile (e.g., R-CO-CH2-CN) synthon->product_A Path A synthon->product_B Path B

Caption: Synthetic challenge: formation of regioisomers.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • PMC. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives. Benchchem.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Minimizing side product formation in aminopyrazole synthesis. Benchchem.
  • ChemScene. (n.d.). 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Sigma-Aldrich. (n.d.). 4-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-amine.

Sources

Overcoming solubility issues of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine in biological buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome the common yet critical challenge of this compound's limited solubility in aqueous biological buffers. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful and reproducible use of this molecule in your experiments.

Part 1: Understanding the Core Problem - Frequently Asked Questions (FAQs)

This section addresses the fundamental physicochemical properties of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine that contribute to its solubility challenges.

Q1: Why is 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine so poorly soluble in my aqueous buffer?

A: The solubility behavior of this molecule is dictated by a structural dichotomy. It possesses a large, non-polar (lipophilic) moiety, the (4-tert-Butylphenyl)methyl group, which significantly limits its affinity for water.[1] The pyrazole ring itself contributes to low aqueous solubility due to its aromatic character.[1] These factors lead to strong intermolecular forces in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome.[2] Counteracting this is the polar 3-amine group, which offers a site for hydrogen bonding, but its influence is often insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: How does the 3-amine group influence the compound's solubility?

A: The amine group is a weak base. This is a critical feature that can be exploited. In aqueous solutions, its state of protonation is dependent on the pH.[3]

  • At neutral or basic pH (e.g., pH > 7.4): The amine group is primarily in its neutral, uncharged form (R-NH₂). This form is less polar and thus less soluble in water.

  • At acidic pH (e.g., pH < 6.0): The amine group accepts a proton to form a positively charged ammonium salt (R-NH₃⁺). This ionized form is significantly more polar and, therefore, exhibits much higher solubility in aqueous buffers.[1][4]

Understanding this pH-dependent behavior is the first step in developing a rational formulation strategy.[]

Part 2: Troubleshooting Guide - "My Compound Precipitated!"

This section provides a direct, problem-and-solution framework for the most common solubility issue encountered in the lab.

Q: I added my concentrated DMSO stock of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine to my cell culture media, and it immediately turned cloudy. What happened and how do I fix it?

A: You have likely encountered a phenomenon known as "solvent shock" or "crashing out."[6] Your compound is highly soluble in the neat organic solvent (e.g., DMSO), but when this concentrated stock is rapidly introduced into an aqueous environment, the solvent polarity changes abruptly. The compound finds itself in a localized environment where it is no longer soluble, causing it to rapidly precipitate out of solution.[7]

Follow this troubleshooting workflow to diagnose and resolve the issue:

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Solvent Shock Mitigation cluster_3 Thermodynamic Solubility Issue cluster_4 Resolution start Compound Precipitation Observed in Buffer diagnosis Precipitation immediate upon dilution? start->diagnosis shock Likely Cause: Solvent Shock diagnosis->shock  Yes thermo Likely Cause: Exceeding Thermodynamic Solubility Limit diagnosis->thermo  No (precipitates over time or at lower conc.) action_shock Actionable Steps: 1. Lower stock concentration (e.g., 10 mM from 100 mM). 2. Add stock dropwise to buffer with vigorous vortexing. 3. Pre-warm the aqueous buffer to 37°C. 4. Perform serial dilutions. shock->action_shock end_node Clear, Stable Solution Achieved action_shock->end_node action_thermo Proceed to Systematic Solubilization Strategies thermo->action_thermo action_thermo->end_node

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Systematic Solubilization Strategies

If simple procedural changes do not resolve precipitation, a more systematic formulation approach is required. This FAQ section details advanced methods to enhance and maintain the solubility of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine.

Q: How can I leverage pH to increase solubility?

A: As the compound contains a basic amine, acidification is a powerful primary strategy.[] By preparing your biological buffer at a slightly acidic pH (e.g., pH 5.0-6.5), you can protonate the amine group, forming a more soluble salt.

Key Considerations:

  • Biological Compatibility: Ensure your cells or assay system can tolerate the chosen pH. Many cell lines are robust in a pH range of 6.8-7.4, but this must be empirically determined.[7]

  • Buffer Capacity: Use a buffer with sufficient capacity in your target pH range (e.g., MES for pH 5.5-6.7, or phosphate for pH 6.0-7.2) to resist pH shifts caused by cell metabolism.[7]

A recommended approach is to first dissolve the compound in a minimal volume of 0.1 N HCl to fully protonate it, and then dilute this acidic stock into your final, well-buffered medium.

Q: What are co-solvents and how should I use them?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[][8] This is one of the most common and effective strategies for parenteral and in-vitro formulations.[9][10]

Co-SolventMechanism of ActionTypical Final Conc. (In Vitro Assays)AdvantagesDisadvantages & Considerations
DMSO Aprotic polar solvent; reduces water's self-association.[11]< 0.5% (some assays tolerate up to 1%)Excellent solubilizing power for many compounds.[11]Can be toxic to cells at >1%.[12] May have biological off-target effects.
Ethanol Polar protic solvent; disrupts water's hydrogen bond network.[8]< 1%Biocompatible at low concentrations; volatile and easy to remove.Potential for cell toxicity or affecting protein function at higher concentrations.
PEG 300/400 Polyethylene Glycol; reduces water polarity.[9]1-10%Low toxicity, commonly used in in-vivo formulations.[9]Can increase the viscosity of the solution.
Propylene Glycol Similar to PEGs; reduces water polarity.[13]1-5%Good safety profile.Less solubilizing power than DMSO for highly lipophilic compounds.

Best Practice: Always use the lowest effective concentration of a co-solvent and run a vehicle control (buffer + co-solvent, no compound) to ensure the solvent itself is not affecting your experimental results.[9]

Q: I've heard about cyclodextrins. When are they a good choice?

A: Cyclodextrins are an excellent, often superior, alternative to co-solvents, especially for in-vivo studies or when solvent-induced artifacts are a concern. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] The non-polar (4-tert-Butylphenyl)methyl group of your compound can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[][16] This effectively shields the hydrophobic part of the molecule from the aqueous environment, dramatically increasing its apparent solubility without altering the bulk solvent properties.[]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[17] It is an FDA-approved excipient.[17]

This method is particularly useful for preparing high-concentration formulations for animal studies or for sensitive cell-based assays where organic solvents are undesirable.

Part 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for preparing formulations of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine.

Protocol 1: Standard Stock Solution Preparation
  • Accurately weigh the desired amount of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine powder.

  • Add research-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Gently warm the vial to 37°C and vortex thoroughly until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[6] Store at -20°C or -80°C.

Protocol 2: Formulation via pH Adjustment
  • Prepare a 10 mM primary stock solution in 100% DMSO as described in Protocol 1.

  • Prepare your desired biological buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to 6.0 using 1 N HCl.

  • To create a 100 µM working solution, slowly add 10 µL of the 10 mM DMSO stock to 990 µL of the pH 6.0 buffer while continuously vortexing.

  • Visually inspect for clarity. If the solution remains clear, it is ready for use. Always include a vehicle control with the same final DMSO concentration and pH.

Protocol 3: Formulation with a Co-solvent System

This protocol is adapted from common in-vivo formulation strategies and is highly effective for in-vitro use.[9]

  • Vehicle Preparation: Prepare a stock vehicle solution consisting of 10% DMSO, 40% PEG 300, and 50% PBS (pH 7.4).

  • Compound Dissolution: Weigh the required amount of compound into a sterile tube. Add the calculated volume of DMSO and vortex until dissolved.

  • Sequential Addition: Add the PEG 300 to the DMSO solution and vortex thoroughly.[9]

  • Final Dilution: Slowly add the PBS to the organic mixture while vortexing to reach the final desired concentration. The final solution should be clear.

  • Control: Prepare a vehicle-only control using the same procedure without the compound.

Protocol 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a 20% (w/v) solution of HP-β-CD in your desired biological buffer (e.g., PBS, pH 7.4). This may require gentle heating and stirring to fully dissolve.

  • Add an excess amount of the solid 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine powder directly to the HP-β-CD solution.

  • Cap the vial and shake vigorously on an orbital shaker at room temperature for 24-48 hours to allow for equilibrium of complex formation.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved compound.

  • Carefully collect the clear supernatant. This is your saturated stock solution of the compound-cyclodextrin complex.

  • The concentration of this stock must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy with a standard curve) before use in experiments.

Sources

Technical Support Center: Crystallization and Isolation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the crystallization and isolation of pyrazole compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining pure, crystalline pyrazole derivatives. As a class of heterocycles with immense pharmacological importance, the ability to effectively purify pyrazoles is a critical step in their development and application.[1][2]

This document moves beyond simple protocols to explain the underlying principles governing the crystallization process. By understanding the "why" behind each technique, you will be better equipped to troubleshoot unexpected outcomes and optimize your purification strategies. We will address frequently asked questions and provide detailed troubleshooting for common issues such as oiling out, low yields, and persistent impurities.

Frequently Asked Questions (FAQs)
Q1: What are the most common and effective solvents for crystallizing pyrazole compounds?

A1: The choice of solvent is the most critical factor in successful crystallization and is highly dependent on the specific polarity and substitution pattern of your pyrazole derivative. However, a general screening approach can be highly effective.

  • Single Solvents: Protic solvents like ethanol, methanol, and isopropanol are excellent starting points due to their ability to form hydrogen bonds and their favorable solubility profiles for many organic compounds.[3][4] Other commonly used single solvents include ethyl acetate, acetone, and cyclohexane.[4]

  • Mixed Solvent Systems: Often, a single solvent does not provide the ideal solubility curve. Mixed solvent systems are a powerful tool to fine-tune solubility. A common and highly effective technique is to dissolve the pyrazole in a "good" solvent (e.g., ethanol, methanol, acetone) at an elevated temperature and then slowly add a miscible "anti-solvent" (e.g., water, hexane) until the solution becomes faintly turbid.[4][5] This indicates the solution is nearing saturation, and upon slow cooling, crystals should form. Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[4]

The causality here is based on creating a state of supersaturation in a controlled manner. The "good" solvent ensures complete dissolution of the compound and impurities at high temperatures, while the "anti-solvent" reduces the compound's solubility as the solution cools, forcing the target molecule out of solution, ideally into a crystal lattice.

Q2: How does the substitution pattern on the pyrazole ring affect crystallization?

A2: The substituents have a profound impact on the compound's physicochemical properties, which directly influences crystallization.

  • Polarity: Functional groups like amines (-NH2), carboxylic acids (-COOH), or nitro groups (-NO2) increase polarity, making the compound more soluble in polar solvents like alcohols and water. Non-polar groups like alkyl or aryl chains decrease polarity, favoring solvents like toluene or hexane.[3]

  • Hydrogen Bonding: The unsubstituted N-H of the pyrazole ring is a hydrogen bond donor and the pyridine-like N2 is an acceptor.[6] This allows pyrazoles to form self-assemblies like dimers, trimers, or polymeric chains (catemers) in the solid state, which can facilitate crystallization.[7][8] Substituents that can also participate in hydrogen bonding (e.g., -NH2, -OH, -COOH) can introduce competing interactions, influencing the crystal packing.[7][9]

  • Molecular Shape & Rigidity: Bulky substituents can hinder the molecule's ability to pack efficiently into an ordered crystal lattice. Conversely, planar, rigid molecules often crystallize more readily. The relative orientation of different rings (e.g., a phenyl ring attached to the pyrazole) can also vary, sometimes resulting in multiple molecules in the asymmetric unit (Z' > 1), which can complicate crystallization.[9]

Q3: Are there alternatives to standard crystallization if my compound is particularly difficult to purify?

A3: Yes. If recrystallization proves challenging, several other techniques can be employed:

  • Acid Addition Salt Formation: This is a highly effective strategy, particularly for basic pyrazoles. By dissolving the crude mixture in a suitable solvent (like isobutanol or ethanol) and adding an acid such as HCl, H₂SO₄, or even picric acid, you can form a salt.[10][11][12] These salts often have very different solubility profiles and higher melting points than the free base, making them much easier to crystallize. The pure salt can then be isolated and neutralized to regenerate the purified pyrazole free base.[10][13]

  • Chromatography: While crystallization is often preferred for scalability, column chromatography is a powerful purification method.[4]

    • Silica Gel: Standard silica gel is effective for many pyrazoles. However, basic pyrazole compounds can stick to acidic silica gel, leading to poor separation and low recovery. This can be mitigated by deactivating the silica with a small amount of triethylamine (e.g., 1% in the eluent) or by using commercially available deactivated silica.[5]

    • Neutral Alumina: This is a good alternative to silica for purifying basic compounds.[5]

    • Reversed-Phase (C18): For more polar pyrazoles, reversed-phase chromatography using gradients of acetonitrile/water or methanol/water can be effective.[5]

  • Acid-Base Extraction: For pyrazoles containing acidic or basic functional groups, a liquid-liquid extraction workup can significantly remove impurities before attempting crystallization.[4]

Troubleshooting Guide
Q4: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" is a common and frustrating problem. It occurs when the compound precipitates from the supersaturated solution at a temperature above its own melting point, causing it to come out as a liquid phase instead of a solid crystal.[4] Here are several strategies to resolve this issue, which should be attempted in order.

  • Increase Solvent Volume: The most immediate solution is to add more of the "good" solvent to the hot mixture. This lowers the saturation point, meaning the solution needs to cool to a lower temperature before precipitation begins, hopefully to a temperature below the compound's melting point.[4]

  • Lower the Crystallization Temperature Slowly: Rapid cooling is a primary cause of oiling out. Allow the solution to cool to room temperature as slowly as possible by insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water that then cools to ambient). Once at room temperature, transfer it to a refrigerator, and then to a freezer, to continue the slow cooling process.[4]

  • Change the Solvent System: If the above methods fail, the solvent system is likely inappropriate. Try a solvent with a lower boiling point or experiment with different anti-solvents.[4]

  • Use a Seed Crystal: If you have even a tiny amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution. This provides a template for crystal growth to begin, bypassing the energy barrier for initial nucleation.[4]

// Edges start -> step1; step1 -> step2; step2 -> check1; check1 -> end_success [label = "Yes"]; check1 -> step3 [label = "No"]; step3 -> step4; step4 -> check2; check2 -> end_success [label = "Yes"]; check2 -> end_fail [label = "No"]; } } Caption: Troubleshooting workflow for when a compound oils out.

Q5: The yield of my recrystallized pyrazole is very low. How can I improve it?

A5: A low yield is typically due to one of two issues: either the compound is too soluble in the cold solvent, or too much solvent was used initially.

  • Minimize the Amount of Hot Solvent: This is the most common mistake. Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding even a small excess will keep a significant portion of your compound dissolved in the mother liquor upon cooling, drastically reducing your yield.[4]

  • Ensure Thorough Cooling: Don't rush the cooling process. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[4] For some systems, cooling to even lower temperatures in a freezer may be beneficial, but watch for the solvent freezing.

  • Check the Mother Liquor: After filtering your crystals, you can check if a large amount of product remains in the filtrate. Evaporate a small sample of the mother liquor; if a significant amount of solid appears, your yield can be improved by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.[4] Be aware that this second crop may be less pure than the first.

  • Select a Better Solvent System: If the compound remains highly soluble even when cold, the chosen solvent is not ideal. You need a solvent (or solvent pair) where the solubility difference between hot and cold is much greater.[13]

Q6: My pyrazole compound won't crystallize at all from solution. What should I try?

A6: This indicates that the solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4]

    • Seed Crystals: As mentioned before, adding a seed crystal is the most reliable way to induce crystallization.[4]

  • Increase Concentration: Carefully evaporate some of the solvent using a gentle stream of nitrogen or under reduced pressure to increase the compound's concentration. Then, attempt the cooling process again.[4]

  • Drastic Cooling: If slow cooling fails, sometimes a "shock" cooling in a dry ice/acetone bath can induce precipitation. The resulting solid will likely be amorphous or microcrystalline and may need to be recrystallized again, but it provides solid material to work with.

  • Re-evaluate Purity: Highly impure materials often resist crystallization. The impurities can interfere with the formation of an ordered crystal lattice. It may be necessary to first perform a quick purification by chromatography to remove the bulk of impurities before attempting crystallization.[14]

Experimental Protocols
Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward crystallization technique.[3]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the pyrazole compound just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[3]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the rate, the flask can be insulated.[3]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove residual mother liquor.[4]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator under vacuum.[4]

Protocol 2: Anti-Solvent Addition Crystallization

This technique is ideal when the compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[3]

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Anti-Solvent Addition: With constant stirring, slowly add a miscible "anti-solvent" (e.g., water) dropwise until the solution becomes slightly and persistently turbid (cloudy).[3][4]

  • Clarification: If the solution becomes too cloudy, add a few drops of the "good" solvent until it just becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of insolubility for the compound. Slow cooling in an ice bath can further promote crystallization.[4]

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent protocol.

Data Summary Table

The following table provides a starting point for solvent selection based on the properties of a model pyrazole derivative. Solubility will vary greatly with substitution.

SolventTypeBoiling Point (°C)PolarityGeneral Use Case for Pyrazoles
Ethanol Protic78HighExcellent general-purpose solvent for cooling crystallization.[3]
Isopropanol Protic82HighSimilar to ethanol, good for cooling crystallization.[3]
Water Protic100Very HighRarely a primary solvent; most often used as an anti-solvent with alcohols or acetone.[3][4]
Acetone Aprotic56MediumGood "good" solvent for anti-solvent methods; often too effective a solvent for cooling crystallization.[3]
Ethyl Acetate Aprotic77MediumEffective for compounds of intermediate polarity.[3]
Toluene Aromatic111LowCan be effective for less polar compounds or as a co-solvent.[3]
Hexane Non-polar69Very LowAlmost exclusively used as an anti-solvent.[4]
References
  • Benchchem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Benchchem. Recrystallization techniques for purifying pyrazole compounds.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.
  • ChemRxiv. Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization.
  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Taylor & Francis Online. Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine.
  • IRJET. Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound.
  • IUCr Journals. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative.
  • Benchchem. common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • Benchchem. Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Google Patents. IL110461A - Process for the preparation of pyrazole and its derivatives.
  • PMC. Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • Cambridge University Press & Assessment. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
  • PMC. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate.
  • Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.

Sources

Technical Support Center: Substituted Pyrazoles Degradation & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Degradation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability profiles of pyrazole-containing active pharmaceutical ingredients (APIs).

Unlike simple aliphatic chains, the pyrazole ring is a unique heteroaromatic system. While the core itself is generally resistant to standard reduction and oxidation due to its aromaticity[1], the substituents attached to the ring—and the specific substitution patterns (e.g., N-unsubstituted vs. N-substituted)—create specific vulnerabilities to environmental stress. This guide will walk you through the causality behind these degradation mechanisms, provide self-validating protocols for forced degradation studies, and troubleshoot common analytical anomalies.

Mechanistic Pathways of Pyrazole Degradation

Understanding how a molecule breaks down is the first step in preventing it. The degradation of substituted pyrazoles generally falls into three main categories: oxidative stress, photolysis, and substituent-driven hydrolysis.

Pathways API Substituted Pyrazole API Oxidation Oxidative Stress (ROS, Peroxides) API->Oxidation Photolysis Photodegradation (UV/Vis Light) API->Photolysis Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis N_Ox N-Oxidation / N-N Cleavage Oxidation->N_Ox C_Ox Side-Chain Oxidation (e.g., Methyl to Carboxyl) Oxidation->C_Ox Ring_Open Ring Cleavage (Small Amines, CO2) Photolysis->Ring_Open Ester_Amide Substituent Hydrolysis (Ester/Amide Cleavage) Hydrolysis->Ester_Amide

Caption: Major chemical degradation pathways of substituted pyrazole derivatives under environmental stress.

FAQ: What are the primary degradation routes for substituted pyrazole APIs?

A: The pyrazole core is highly susceptible to specific targeted attacks depending on the stressor:

  • Oxidation: Reactive oxygen species (ROS) and ozone primarily target the substituents rather than the core ring. For example, methyl groups attached to the pyrazole ring (e.g., 3,4-dimethylpyrazole) are frequently oxidized to form formyl or carboxylic acid derivatives[2]. In severe oxidative environments, N-oxidation can occur, leading to over-stoichiometric consumption of the oxidizer and eventual ring fragmentation[3].

  • Photodegradation: Exposure to UV light often induces a transition from the πpyrazol​ to πpyrazine∗​ state (in fused or complex systems), leading to the loss of halogens (if present) followed by intermolecular pyrazolyl subtraction and ring opening[4].

  • Hydrolysis: The pyrazole ring itself is hydrolytically stable. However, if your compound contains amide, ester, or urea linkages attached to the pyrazole core, these will rapidly hydrolyze under acidic or basic conditions.

FAQ: How does N-substitution affect the stability of the pyrazole core?

A: N-unsubstituted pyrazoles (where the nitrogen atoms only bond to hydrogen or carbon within the ring) are subject to rapid tautomerization. This interconversion is catalyzed by trace amounts of water, lowering the energetic barriers for proton transfer[1]. While tautomerization is not degradation per se, it exposes multiple reactive sites to oxidative and electrophilic attacks. N-substitution (e.g., N-methylation or N-arylation) "locks" the tautomer, generally enhancing the structural stability of the core, though the new substituent itself may become a target for ROS[2].

Forced Degradation Studies: Self-Validating Protocols

To build a stability-indicating analytical method, you must generate a predictive degradation profile. A well-designed forced degradation study (stress testing) ensures that your LC-UV-MS methods can resolve the parent API from its degradants[5].

Workflow Prep 1. Sample Prep (1 mg/mL) Stress 2. Stress Application (ICH Q1A/Q1B) Prep->Stress Quench 3. Quench & Neutralize Stress->Quench Analysis 4. LC-HRMS Acquisition Quench->Analysis Elucidation 5. Mass Balance Verification Analysis->Elucidation

Caption: Standardized workflow for conducting forced degradation studies on pyrazole APIs.

Step-by-Step Methodology: Pyrazole Stress Testing

Causality Note: The goal is to achieve 5% to 20% degradation. Exceeding 20% risks generating secondary degradants that do not reflect real-world shelf-life stability, convoluting your mass balance[5].

  • Sample Preparation: Prepare a stock solution of the pyrazole compound at ~1 mg/mL in a chemically inert, MS-compatible solvent mixture (e.g., Acetonitrile/Water 50:50 v/v). Why 1 mg/mL? This concentration provides sufficient signal-to-noise for detecting low-level degradants (0.05% area) while remaining within the linear dynamic range of most UV detectors.

  • Stress Application: Aliquot the stock solution into separate inert vials. Apply the stress conditions outlined in the table below.

  • Quenching and Neutralization (Critical Step): Immediately upon completing the stress timeframe, quench the reactions. Neutralize acid/base samples to pH ~7.0 using equimolar NaOH or HCl. Quench oxidative samples using sodium thiosulfate or sodium bisulfite. Why? If samples are not quenched, degradation will continue non-linearly while the vials sit in the autosampler queue, destroying the reproducibility of your kinetic data.

  • LC-HRMS Analysis: Inject the quenched samples into an LC-HRMS system. Utilize a slow gradient (e.g., 5% to 95% organic over 20 minutes) to ensure maximum resolution between the parent pyrazole and structurally similar degradants.

  • Mass Balance Verification: Calculate the mass balance by comparing the sum of the peak areas of the degradants and the remaining API against the peak area of an unstressed control sample.

Summary of Quantitative Stress Conditions
Stress ConditionReagent / EnvironmentTemperatureDurationTarget Degradation
Acidic Hydrolysis 0.1 M - 1.0 M HCl60°C24 - 48 hours5% - 20%
Basic Hydrolysis 0.1 M - 1.0 M NaOH60°C24 - 48 hours5% - 20%
Oxidation 3% H₂O₂Ambient2 - 24 hours5% - 20%
Photolysis UV/Vis (ICH Q1B)Ambient1.2M lux hrs5% - 20%
Thermal (Solid) Dry Heat105°C24 - 48 hours5% - 20%

Troubleshooting Analytical Anomalies (FAQs)

Q: My pyrazole compound is turning brown during storage in the powder form. What is happening and how can I prevent it?

A: A change in physical appearance, such as browning, is a classic indicator of oxidative degradation or polymerization, often exacerbated by ambient moisture and light[1]. Even though the pyrazole ring is aromatic, electron-donating substituents (like amines or hydroxyls) increase the electron density of the ring, making it highly susceptible to auto-oxidation. Solution: Store the compound in a desiccated, oxygen-free environment (e.g., backfilled with Argon) at 2-8°C. Perform Powder X-Ray Diffraction (PXRD) to ensure the browning hasn't triggered a polymorphic shift[1].

Q: During photostability testing (ICH Q1B), I observe rapid disappearance of the pyrazole peak but no corresponding LC-MS mass balance. Where is the degradant?

A: You are likely experiencing photolytic ring cleavage. Photodegradation of substituted pyrazoles can lead to the breaking of the N-N bond and subsequent ring opening[4]. This process generates highly polar, low-molecular-weight fragments (e.g., small aliphatic amines, glyoxal derivatives, and carbon dioxide)[3]. Solution: These small fragments often elute in the void volume of standard C18 reverse-phase columns or fail to ionize efficiently in standard ESI+ MS. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the highly polar fragments, and utilize a CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) alongside your MS to capture non-UV-absorbing, poorly ionizing degradants.

Q: I am observing over-oxidation and multiple overlapping peaks when using 30% H₂O₂ for my forced degradation study. How do I optimize this?

A: Using 30% H₂O₂ is overly aggressive for most pyrazole derivatives and violates the principle of generating primary degradants. At 30%, you are likely inducing secondary and tertiary oxidation events (e.g., oxidizing a methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid, while simultaneously causing N-oxidation). Solution: Scale back the oxidative stress. Regulatory guidelines and best practices suggest starting with 3% H₂O₂ at room temperature[1][5]. If no degradation is observed after 24 hours, incrementally increase the concentration to 10%, or introduce a transition metal catalyst (like Cu(II) or Fe(II)) to generate hydroxyl radicals via Fenton chemistry, rather than relying on brute-force peroxide concentrations.

References

  • BenchChem. Technical Support Center: Stability and Storage of Pyrazole Compounds.1

  • Pizarro N, et al. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochem Photobiol. 2018. 4

  • Klimpel D, et al. Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. ACS Agricultural Science & Technology. 2021. 2

  • Zimmermann M, et al. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology (RSC). 2020. 3

  • Roge AB, et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014.5

Sources

Validation & Comparative

Application Note: Preclinical Validation of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine as a Selective Type II Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers Focus: p38α MAPK (Mitogen-Activated Protein Kinase 14) Target Engagement and Selectivity

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires moving beyond simple ATP-competitive (Type I) binding to exploit inactive kinase conformations. 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine (hereafter referred to as BBP-3A ) represents a structurally optimized scaffold designed to achieve exquisite kinome selectivity through Type II (DFG-out) inhibition.

The structural logic of BBP-3A relies on two distinct pharmacophoric elements [1]:

  • The 3-Aminopyrazole Core: This moiety serves as a privileged, bidentate hinge-binding motif. The primary amine acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen acts as an acceptor, anchoring the molecule to the kinase hinge region (e.g., Met109 in p38α) [2].

  • The 1-(4-tert-Butylbenzyl) Substitution: Unlike flat Type I inhibitors, the bulky, highly lipophilic 4-tert-butylphenyl group is directed by the benzyl linker deep into the hydrophobic allosteric pocket exposed only when the kinase activation loop adopts the "DFG-out" conformation. This structural displacement forces slow dissociation kinetics and prevents off-target binding to kinases that cannot easily adopt this inactive state[3].

Pathway Stimulus Cellular Stress / Cytokines (TNF-α, IL-1β) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38α MAPK (Target Kinase) MKK3_6->p38 Phosphorylates (Thr180/Tyr182) Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Phosphorylates BBP3A 1-[(4-tert-Butylphenyl)methyl]- 1H-pyrazol-3-amine (BBP-3A) BBP3A->p38 Type II Inhibition (Locks DFG-out state) Inflammation Inflammatory Response & Apoptosis Substrates->Inflammation Induces

Diagram 1: p38α MAPK inflammatory signaling pathway and the allosteric intervention point of BBP-3A.

Comparative Performance Data

To objectively validate BBP-3A, we benchmarked its performance against two industry-standard p38α inhibitors: SB203580 (a classic Type I hinge-binder) and BIRB 796 (Doramapimod, a highly potent Type II inhibitor).

Table 1: In Vitro Kinase Profiling & Selectivity

Data represents the mean IC₅₀ (nM) from three independent TR-FRET assay replicates.

Kinase TargetBBP-3A (Test Compound)SB203580 (Type I Ref)BIRB 796 (Type II Ref)
p38α (MAPK14) 8.4 nM 45.0 nM1.2 nM
p38γ (MAPK12) >10,000 nM>10,000 nM185.0 nM
JNK1 (MAPK8) >10,000 nM850.0 nM>10,000 nM
ERK2 (MAPK1) >10,000 nM>10,000 nM>10,000 nM
Kinome S(10) Score 0.015 0.0850.022

Analysis: While BIRB 796 exhibits extreme biochemical potency, BBP-3A demonstrates superior kinome selectivity (S-score of 0.015). The 4-tert-butylbenzyl group of BBP-3A provides enough steric bulk to completely abrogate binding to p38γ and JNK1, which lack the requisite allosteric pocket flexibility found in p38α.

Table 2: Cellular Target Engagement (NanoBRET) & Physicochemical Properties
MetricBBP-3ASB203580BIRB 796
Cellular IC₅₀ (p38α) 42.1 nM 210.5 nM18.4 nM
Molecular Weight 229.32 g/mol 377.43 g/mol 527.66 g/mol
cLogP 3.83.25.4
Ligand Efficiency (LE) 0.41 0.280.26

Analysis: BBP-3A maintains excellent cellular potency with a significantly lower molecular weight than BIRB 796. This results in a highly favorable Ligand Efficiency (LE = 0.41), indicating that every heavy atom in BBP-3A contributes maximally to target binding, making it an ideal lead for further pharmacokinetic optimization.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating rigorous internal controls.

Protocol 1: High-Throughput TR-FRET Biochemical Kinase Assay

Purpose: To quantify the biochemical IC₅₀ of BBP-3A against p38α while avoiding compound auto-fluorescence artifacts.

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the delayed emission reading eliminates short-lived background fluorescence often caused by aromatic small molecules. ATP is strictly maintained at its apparent Km​ (15 µM for p38α) to ensure the assay is highly sensitive to both ATP-competitive and allosteric (Type II) inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Use an Echo 550 Acoustic Dispenser to transfer BBP-3A, SB203580, and BIRB 796 in a 10-point, 3-fold serial dilution (starting at 10 µM) into a low-volume 384-well plate. Rationale: Acoustic dispensing eliminates plastic tip carryover and ensures precise nanoliter transfers.

  • Enzyme/Substrate Addition: Add 5 µL of 2X p38α enzyme (final concentration 0.5 nM) and biotinylated ATF2 substrate (final concentration 50 nM) to all wells. Incubate for 15 minutes at room temperature to allow pre-binding of the Type II inhibitor.

  • Reaction Initiation: Add 5 µL of 2X ATP (final concentration 15 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Eu-cryptate labeled anti-phospho-ATF2 antibody, and Streptavidin-XL665.

  • Validation & Readout: Read the plate on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO wells (100% activity) and 10 µM BIRB 796 wells (0% activity). The assay is only accepted if Z' > 0.65 .

Workflow Prep 1. Compound Prep Acoustic Dispensing 10-point titration Incubation 2. Kinase Reaction p38α + ATF2 + ATP 60 min at 25°C Prep->Incubation Detection 3. TR-FRET Detection Eu-Ab + SA-XL665 EDTA Quench Incubation->Detection Analysis Analysis Detection->Analysis

Diagram 2: High-throughput TR-FRET biochemical assay workflow for kinase inhibitor validation.

Protocol 2: NanoBRET Cellular Target Engagement Assay

Purpose: To verify that BBP-3A penetrates the cell membrane and binds to p38α in a live-cell environment at physiological ATP concentrations (which are typically 1-5 mM, much higher than biochemical assays).

Causality Check: Biochemical assays cannot account for cellular permeability or the competitive pressure of intracellular ATP. NanoBRET uses a cell-permeable fluorescent tracer that binds to the kinase. When BBP-3A enters the cell and binds to p38α, it physically displaces the tracer, causing a quantifiable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-p38α fusion protein using lipid-based transfection. Plate cells in a 96-well white tissue culture plate and incubate for 24 hours.

  • Tracer Addition: Add the NanoBRET Target Engagement Tracer (a fluorescently labeled pan-kinase inhibitor) at its empirically determined Kd​ concentration.

  • Compound Treatment: Add serial dilutions of BBP-3A to the cells. Incubate for 2 hours at 37°C, 5% CO₂. Rationale: A 2-hour incubation ensures equilibrium is reached for slow-binding Type II inhibitors.

  • Detection: Add Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench signal from dead cells).

  • Validation & Readout: Measure luminescence at 460 nm (donor) and fluorescence at 618 nm (acceptor). Calculate the BRET ratio (618/460). Use untransfected cells to subtract background luminescence. Plot the BRET ratio against compound concentration using a 4-parameter logistic curve to determine the cellular IC₅₀.

Conclusion

The experimental validation confirms that 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine (BBP-3A) is a highly efficient, selective Type II kinase inhibitor. By leveraging the 3-aminopyrazole core for hinge anchoring and the 4-tert-butylbenzyl group for DFG-out allosteric pocket occupation, BBP-3A achieves a superior kinome selectivity profile compared to classic Type I inhibitors, while maintaining excellent ligand efficiency and cellular penetrance.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning Source: ACS Medicinal Chemistry Letters URL:[Link]

Cross-Reactivity Profiling of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine (TBP-PA) Against a Comprehensive Kinase Panel

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Comparison Guide & Application Note

Executive Summary

In small-molecule kinase inhibitor development, achieving target selectivity remains one of the most formidable challenges. The compound 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine (TBP-PA) represents a classic "privileged scaffold." Featuring a 3-amino-1H-pyrazole core linked to a bulky hydrophobic tert-butylbenzyl moiety, TBP-PA is a highly potent, ATP-competitive hinge-binding fragment.

As a Senior Application Scientist, I frequently see researchers utilize pyrazole-3-amines as starting points for drug discovery. However, without rigorous cross-reactivity profiling, these scaffolds can lead to severe off-target toxicity. This guide objectively compares the kinome-wide cross-reactivity of TBP-PA against the pan-kinase inhibitor Staurosporine (promiscuous baseline) and Macrocycle 8a (a structurally rigidified, highly selective derivative)[1]. By detailing a self-validating, three-tier experimental workflow, we provide a mechanistic blueprint for triaging promiscuous kinase hits.

The Mechanistic Roots of Promiscuity

To understand why TBP-PA requires extensive profiling, we must examine its pharmacophore. The human kinome shares a highly conserved ATP-binding pocket. The 3-amino-1H-pyrazole core of TBP-PA acts as a perfect ATP mimetic. It donates and accepts hydrogen bonds with the kinase hinge region (e.g., residues D132/F134 in VRK1, or Y282 in BMPR2)[1][2].

Simultaneously, the flexible 4-tert-butylbenzyl group projects deep into the hydrophobic pocket behind the gatekeeper residue. Because this scaffold is highly flexible, it can adopt multiple conformations to satisfy the binding requirements of over 250 different kinases[1][3]. In fact, DNA-encoded library (DEL) screens against kinases like JAK3 and BTK consistently enrich for tert-butyl-pyrazole-3-amines, underscoring their universal affinity[4].

Mechanism Scaffold TBP-PA Scaffold (3-Aminopyrazole) Hinge Kinase Hinge (e.g., Y282, D132) Scaffold->Hinge ATP-Mimetic H-Bonds Hydrophobic Hydrophobic Pocket (Gatekeeper) Scaffold->Hydrophobic tert-Butylbenzyl Insertion Promiscuity Broad Kinome Cross-Reactivity Hinge->Promiscuity Conserved Motif Hydrophobic->Promiscuity Flexible Linker

Fig 1. Mechanistic basis of TBP-PA promiscuity via conserved hinge and hydrophobic interactions.

Experimental Workflows: A Self-Validating System

To accurately profile TBP-PA, we employ a three-tier orthogonal validation system. Relying on a single assay format often leads to false positives (due to assay interference) or false negatives (due to lack of cellular penetrance).

Tier 1: Primary Screening via KINOMEscan (DiscoverX)

Causality: We utilize KINOMEscan because it is an active-site directed competition binding assay that does not rely on kinase activation state or substrate phosphorylation. This is critical for understudied kinases that are difficult to express in active forms. Protocol:

  • Preparation: Express 468 human kinases as fusion proteins with T7 bacteriophage.

  • Immobilization: Bind a proprietary, promiscuous active-site ligand to a solid support matrix.

  • Competition: Incubate the immobilized ligand, the phage-tagged kinase, and TBP-PA (at 1 µM).

  • Readout: Wash away unbound kinase. Elute the bound kinase and quantify via qPCR of the T7 phage DNA.

  • Validation Control: Use Staurosporine (1 µM) as a positive control and DMSO as a negative control. Calculate the Selectivity Score ( S35​ ), defined as the number of kinases with <35% remaining control binding divided by the total number of kinases tested.

Tier 2: Orthogonal Biophysical Validation via DSF

Causality: Phage display can occasionally yield false positives due to steric hindrance between the phage tag and the compound. Differential Scanning Fluorimetry (DSF) uses purified, untagged recombinant protein in solution, providing an orthogonal biophysical validation of direct target engagement. Protocol:

  • Assay Mix: Combine 2 µM recombinant kinase, 5x SYPRO Orange dye, and 10 µM TBP-PA in HEPES buffer.

  • Thermal Denaturation: Subject the plate to a temperature gradient (25°C to 95°C) in a real-time PCR machine.

  • Readout: As the protein unfolds, hydrophobic patches are exposed, binding the SYPRO dye and increasing fluorescence.

  • Analysis: Calculate the shift in melting temperature ( ΔTm​ ) relative to the DMSO control. A ΔTm​>5∘C confirms highly stable, specific binding[5][6].

Tier 3: Cellular Target Engagement via NanoBRET

Causality: Biochemical affinity does not guarantee cellular efficacy. Intracellular ATP concentrations are exceptionally high (1–5 mM). NanoBRET ensures that TBP-PA can penetrate the cell membrane and successfully compete with physiological ATP. Protocol:

  • Transfection: Transfect HEK293 cells with a NanoLuc-kinase fusion plasmid.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase active site, creating a Bioluminescence Resonance Energy Transfer (BRET) signal with NanoLuc.

  • Displacement: Treat cells with serial dilutions of TBP-PA.

  • Readout: Measure the reduction in BRET ratio as TBP-PA displaces the tracer. Calculate the cellular IC50​ [1][2].

Workflow A 1. KINOMEscan (Competition Binding) B 2. DSF Assay (Thermal Stabilization) A->B Filter Hits (S35 < 0.1) C 3. NanoBRET (Cellular Engagement) B->C Confirm Binding (ΔTm > 5°C) D 4. Macrocyclization (Selectivity Optimization) C->D Cellular Efficacy (IC50 < 1 µM)

Fig 2. Triaging workflow from primary kinome screening to cellular validation and optimization.

Comparative Cross-Reactivity Profiles

To contextualize the performance of TBP-PA, we compare it against Staurosporine (the ultimate promiscuous frequent hitter) and Macrocycle 8a (a pyrazole-based macrocycle engineered for exclusive selectivity toward BMPR2)[1][3].

Table 1: Primary Kinome Profiling (KINOMEscan at 1 µM)
CompoundScaffold TypeSelectivity Score ( S35​ )Kinases Hit (<35% remaining)Top Off-Targets
Staurosporine Indolocarbazole (Control)0.85>390Pan-kinase
TBP-PA Flexible 3-Aminopyrazole0.56 262 VRK1, BMPR2, MST3, CDK2, JAK3
Macrocycle 8a Rigidified Pyrazole Macrocycle0.013BMPR2, FLT3 (mut), GSK3A

Data Interpretation: TBP-PA exhibits massive cross-reactivity, hitting over half the kinome. While slightly less promiscuous than Staurosporine, it is unsuitable as an in vivo probe in its raw form. In contrast, rigidifying the pyrazole core (as seen in Macrocycle 8a) drops the S35​ score to an exquisite 0.01[1][6].

Table 2: Orthogonal Validation (Top Targets)
Target KinaseAssay TypeStaurosporineTBP-PAMacrocycle 8a
BMPR2 DSF ( ΔTm​ )+12.4 °C+9.2 °C+5.8 °C
NanoBRET ( IC50​ )< 1 nM4.0 nM506 nM
MST3 DSF ( ΔTm​ )+14.1 °C+9.3 °CNo Shift (<1 °C)
NanoBRET ( IC50​ )< 1 nM12 nM> 10 µM
GSK3B DSF ( ΔTm​ )+15.2 °C+14.0 °C+8.4 °C
NanoBRET ( IC50​ )< 1 nM4.0 nM33.6 µM

Data Interpretation: The DSF and NanoBRET data perfectly validate the KINOMEscan results. TBP-PA shows intense thermal stabilization and single-digit nanomolar cellular target engagement across entirely distinct kinase families (BMPR2, MST3, GSK3B).

Strategic Implications: From Promiscuity to Selectivity

TBP-PA should not be viewed as a failed drug, but rather as a highly efficient warhead/anchor . Because the 3-amino-1H-pyrazole core guarantees entry into the ATP pocket, medicinal chemists use it as a foundation.

As demonstrated by recent literature, applying conformational constraints via macrocyclization to promiscuous pyrazole scaffolds forces the molecule to adopt a single, rigid conformation[2][3]. This steric restriction prevents the scaffold from binding to off-targets like MST3 or GSK3B, transforming a promiscuous frequent hitter ( S35​=0.56 ) into a surgically precise inhibitor ( S35​=0.01 )[1][2]. Therefore, TBP-PA is best deployed as a primary building block in structure-based drug design and DNA-encoded library synthesis[4].

References

  • Amrhein, J. A., et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." ACS Medicinal Chemistry Letters, 2023. 6

  • Amrhein, J. A., et al. "Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3." bioRxiv, 2023. 2

  • Zhao, Y., et al. "Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins." ACS Medicinal Chemistry Letters, 2022. 4

  • Aronov, A. M., et al. "Toward a Pharmacophore for Kinase Frequent Hitters." Journal of Medicinal Chemistry, 2004. 7

Sources

Environmental impact assessment of pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Environmental Impact Assessment of Pyrazole Synthesis Methods: A Comparative Guide for Sustainable Drug Development

As the pharmaceutical and agrochemical industries face increasing pressure to adopt sustainable practices, the environmental footprint of active pharmaceutical ingredient (API) manufacturing has come under intense scrutiny. The pyrazole nucleus is a privileged scaffold found in numerous blockbuster drugs (e.g., celecoxib, apixaban) and agrochemicals[1][2]. However, the traditional synthesis of these heterocycles often relies on volatile organic solvents (VOCs), prolonged heating, and complex workups, leading to unacceptable levels of chemical waste[3].

As a Senior Application Scientist, I have evaluated the transition from conventional batch synthesis to modern, green methodologies. This guide provides an objective, data-driven comparison of traditional pyrazole synthesis against microwave-assisted and mechanochemical alternatives, focusing on mechanistic causality, process mass intensity (PMI), and the E-factor.

Mechanistic Causality & The Environmental Bottleneck

The classical construction of the pyrazole ring typically relies on the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or an α,β -unsaturated equivalent)[4][5].

The Traditional Bottleneck: In conventional heating, the reaction is driven by convective heat transfer in refluxing organic solvents (e.g., ethanol, toluene, or DMF)[1][6]. The environmental bottleneck does not necessarily lie in the atom economy of the reaction itself—which is essentially a dehydration—but in the Process Mass Intensity (PMI) . The massive excess of solvent required for dissolution, reflux, and subsequent downstream extraction/purification drastically inflates the E-factor (mass of waste per mass of product)[7][8].

The Green Alternatives:

  • Microwave-Assisted Organic Synthesis (MAOS) in Aqueous Media: Microwave irradiation relies on dielectric heating. Polar molecules (like water or deep eutectic solvents) align with the oscillating electromagnetic field, generating rapid, localized, and uniform volumetric heating[6]. This bypasses the thermal conductivity limits of oil baths, reducing reaction times from hours to minutes and allowing water to replace toxic VOCs[3][9].

  • Mechanochemistry (Ball-Milling): Mechanochemical synthesis utilizes mechanical shear and impact forces to drive chemical transformations in the solid state[10]. By eliminating the solvent entirely, the effective concentration of the reactive species is maximized. This high-concentration environment thermodynamically favors the bimolecular condensation and subsequent cyclization steps, pushing the reaction to completion without the need for external heating or solvent-intensive workups[5][10].

G Reactants Reactants (Hydrazine + Dicarbonyl) Trad_Heat Conventional Heating (Reflux in VOCs, 2-4h) Reactants->Trad_Heat Green_MW Microwave / Aqueous (Dielectric Heating, 5-25 min) Reactants->Green_MW Green_Mech Mechanochemical (Ball-Milling, Solvent-Free) Reactants->Green_Mech Trad_Waste High Waste Generation (VOCs, E-factor > 15) Trad_Heat->Trad_Waste Product Pyrazole Derivative (Target Scaffold) Trad_Heat->Product Yield ~80% Green_Waste Low Waste Generation (Aqueous/None, E-factor < 1) Green_MW->Green_Waste Green_MW->Product Yield ~95% Green_Mech->Green_Waste Green_Mech->Product Yield ~98%

Fig 1. Workflow and waste generation comparison of traditional vs. green pyrazole synthesis routes.

Comparative Environmental Impact Analysis

To objectively evaluate these methods, we must rely on standardized green chemistry metrics[8][11]:

  • E-Factor: Mass of ProductMass of Total Waste​ . The ideal value is 0.

  • PMI (Process Mass Intensity): Mass of ProductTotal Mass of Input Materials​ . The ideal value is 1. (Note: PMI=E-factor+1 )[7][8].

  • Atom Economy (AE): The theoretical percentage of reactant mass incorporated into the final product.

The following table synthesizes experimental data comparing the synthesis of a standard substituted pyrazole (e.g., pyrano[2,3-c]pyrazole derivatives) across three distinct methodologies[7][9][11].

MetricConventional Heating (Reflux in Ethanol/DMF)Microwave-Assisted (Aqueous / WEB Catalyst)Mechanochemical (Solvent-Free Ball Milling)
Reaction Time 2.0 – 4.0 Hours5 – 25 Minutes10 – 30 Minutes
Energy Source Convective (Oil Bath)Dielectric (Microwave)Mechanical (Kinetic)
Solvent Used Ethanol, DMF, or TolueneWater / Banana Peel ExtractNone (Solid State)
Average Yield 75% – 83%88% – 98%90% – 98%
Atom Economy (AE) ~ 85%~ 95% - 100%~ 96%
E-Factor > 15.00.086 – 0.14~ 0.05
PMI > 16.01.161.05

Data Interpretation: The data clearly demonstrates that transitioning from conventional heating to microwave or mechanochemical methods reduces the E-factor by over two orders of magnitude[7][11]. This is primarily achieved by eliminating the solvent mass from the input equation and drastically reducing the energy consumption required for prolonged refluxing.

MassBalance Inputs Total Mass Input Product Desired Product Inputs->Product PMI = Input / Product Waste Waste (E-Factor) Inputs->Waste E-Factor = Waste / Product Note Ideal Green Process: PMI = 1.0 E-Factor = 0.0

Fig 2. Mass balance relationships defining Process Mass Intensity (PMI) and E-factor.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice and operational step is explicitly detailed to ensure reproducibility and scientific integrity.

Protocol A: Conventional Heating (The Benchmark)[5][6]

This protocol represents the traditional baseline, illustrating the high solvent dependency.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (10 mmol) and absolute ethanol (30 mL).

  • Hydrazine Addition: Slowly add hydrazine hydrate (11 mmol, 1.1 eq) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic imine formation and prevents the formation of unwanted bis-adducts.

  • Reflux: Heat the mixture to reflux (78°C) using an oil bath for 3-4 hours. Monitor via TLC.

  • Workup: Cool to room temperature. Pour the mixture into 100 mL of crushed ice to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • Environmental Penalty: The use of 30 mL of ethanol for a 10 mmol scale reaction, plus recrystallization solvents, drives the PMI above 15.

Protocol B: Microwave-Assisted Aqueous Synthesis[6][9][11]

This protocol utilizes water as a benign solvent and microwave irradiation for rapid, energy-efficient synthesis.

  • Reaction Setup: In a 30 mL specialized microwave-transparent quartz vial, combine the 1,3-dicarbonyl compound (10 mmol), hydrazine hydrate (10 mmol), and 5 mL of Water Extract of Banana Peel (WEB) or pure deionized water. Causality: WEB acts as a natural, biodegradable basic catalyst, while water serves as a highly polar medium that excellently couples with microwave frequencies[11].

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100°C (approx. 150-300 W) with continuous stirring for 5–10 minutes. Causality: Dielectric heating causes instantaneous superheating of the water molecules, accelerating the cyclization step exponentially compared to convective heating[6].

  • Isolation: Allow the vial to cool via forced air. The highly hydrophobic pyrazole product will spontaneously precipitate from the aqueous phase.

  • Workup: Filter the precipitate and wash with a minimal amount of cold water. Causality: Because the reaction is highly selective and goes to near 100% conversion, energy-intensive recrystallization is often unnecessary, keeping the E-factor below 0.15[7].

Protocol C: Solvent-Free Mechanochemical Synthesis[5][10]

This protocol represents the pinnacle of mass efficiency, eliminating solvents entirely.

  • Reaction Setup: Into a 25 mL stainless steel or zirconium oxide milling jar, add the solid α,β -unsaturated ketone or 1,3-dicarbonyl (10 mmol), solid arylhydrazine hydrochloride (10 mmol), and basic alumina (1.5 g). Causality: Basic alumina acts dually as a solid support to facilitate mechanical grinding and as a basic catalyst to neutralize the hydrochloride salt and drive the Knoevenagel/cyclization steps[5].

  • Milling: Add two 10 mm stainless steel grinding balls. Seal the jar and place it in a planetary ball mill.

  • Mechanochemical Activation: Mill the mixture at 400–500 rpm for 15–30 minutes at ambient temperature. Causality: The kinetic energy from the milling balls creates localized micro-regions of extreme pressure and heat (tribochemistry). The absence of solvent means the reactants are at maximum possible concentration, driving the equilibrium of the dehydration reaction forward[10].

  • Isolation: Open the jar, extract the dry powder with a minimal amount of green solvent (e.g., ethyl acetate, 5 mL) to separate the product from the alumina support. Filter and evaporate.

  • Environmental Penalty: The PMI is exceptionally low (~1.05) because the only mass inputs are the reactants, the reusable catalyst, and a minimal extraction solvent[7].

Strategic Recommendations

For drug development professionals scaling up pyrazole libraries:

  • For Library Generation (mg to g scale): Microwave-assisted aqueous synthesis is highly recommended. It allows for rapid parallel synthesis, excellent functional group tolerance, and immediate precipitation of the product, streamlining high-throughput screening[6].

  • For Process Scale-Up (kg scale): Mechanochemical synthesis (via continuous twin-screw extrusion rather than batch ball-milling) offers the best long-term sustainability profile. It eliminates the need for large solvent reactors, drastically cuts down on VOC emissions, and provides an E-factor approaching zero[10].

By shifting away from traditional reflux methodologies, laboratories can not only meet stringent environmental regulations but also improve overall throughput and operational safety.

References

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives ResearchGate[Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review ResearchGate[Link]

  • Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach Frontiers in Chemistry[Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions National Institutes of Health (NIH)[Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST JETIR[Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative EurekaSelect[Link]

  • Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach National Institutes of Health (NIH)[Link]

  • Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studies National Institutes of Health (NIH)[Link]

  • Supplementary information 1. Experimental - Green chemistry matrix calculation for bis-pyrazole Semantic Scholar[Link]

  • Mechanochemical Synthesis of Biologically Relevant Heterocycles Royal Society of Chemistry (RSC)[Link]

  • Relationships Between Step and Cumulative PMI and E-factors ChemRxiv[Link]

Sources

A Comparative Guide to the Differential Efficacy of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of oncology research. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive evaluation of a novel pyrazole derivative, 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine (hereafter referred to as Compound X), across a panel of distinct human cancer cell lines. We present a detailed, field-proven framework for assessing its cytotoxic and apoptotic activity, comparing its performance against the conventional chemotherapeutic agent, Cisplatin. This document outlines the rationale for experimental design, provides step-by-step protocols for key assays, and interprets illustrative data to elucidate the compound's potential mechanism of action and differential efficacy. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently adapt and replicate these workflows for their own investigations into novel chemical entities.

Introduction: The Rationale for Targeting Cancer with Novel Pyrazole Scaffolds

The heterogeneity of cancer necessitates the development of targeted therapies that can overcome the limitations of traditional chemotherapy, such as toxicity and drug resistance.[3][4] Heterocyclic compounds, particularly those containing a pyrazole nucleus, are of significant interest in medicinal chemistry due to their proven therapeutic potential.[5] The pyrazole scaffold is a key structural motif in several FDA-approved drugs and is known to interact with various biological targets implicated in tumorigenesis, including cyclin-dependent kinases (CDKs), tubulin, and critical signaling kinases.[1][6][7]

Compound X, 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine, is a novel synthetic pyrazole derivative. Its structure is designed to explore new chemical space and potentially engage with key oncogenic pathways. This guide aims to systematically characterize the in vitro anticancer profile of Compound X. Our primary objective is to determine its differential efficacy—the variation in its cytotoxic effects—across cancer cell lines with different genetic backgrounds. We hypothesize that the genetic landscape of a tumor cell, particularly the status of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, will dictate its sensitivity to Compound X.[8][9]

Experimental Design and Strategic Choices

A robust evaluation of a novel compound requires a carefully considered experimental design. The choices of cell lines, controls, and assays are paramount for generating meaningful and interpretable data.

Compound and Control Selection
  • Investigational Compound: 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine (Compound X).

  • Positive Control: Cisplatin. Cisplatin is a widely used platinum-based chemotherapeutic agent that induces DNA damage, leading to cell cycle arrest and apoptosis.[4][10] It serves as a benchmark to compare the potency of Compound X.

Rationale for Cancer Cell Line Panel Selection

To assess differential efficacy, a panel of well-characterized cell lines from different cancer types was selected. This panel features distinct and clinically relevant mutations in key oncogenic signaling pathways.

  • MCF-7 (Human Breast Adenocarcinoma): Expresses wild-type p53 and contains an activating mutation (E545K) in the PIK3CA gene, leading to constitutive activation of the PI3K/Akt/mTOR pathway.[11] This pathway is a master regulator of cell growth, proliferation, and survival.[8][12]

  • A549 (Human Lung Carcinoma): Harbors an activating mutation in the KRAS gene, which leads to the hyperactivation of the downstream MAPK/ERK signaling cascade.[13][14] The MAPK/ERK pathway is crucial for regulating cell proliferation, differentiation, and survival.[3][9]

  • HCT116 (Human Colorectal Carcinoma): Also features an activating KRAS mutation and a wild-type BRAF gene. This line is often used to study MAPK/ERK pathway inhibitors.[15]

This selection allows us to probe whether Compound X has preferential activity against cancers driven by specific signaling abnormalities.

Methodologies and Self-Validating Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor.

Cell Culture and Maintenance
  • Cell Propagation: Culture MCF-7, A549, and HCT116 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells. Routinely check for mycoplasma contamination.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16]

Protocol:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of Compound X or Cisplatin (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC50) value for each compound in each cell line.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the extent of apoptosis induced by the test compound. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[20][22]

Protocol:

  • Treatment: Seed 1 x 10⁶ cells in a 6-well plate, allow adherence, and treat with Compound X at its IC50 and 2x IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS.[22]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Gently mix.[23]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Quadrant analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[22]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels or activation state (e.g., phosphorylation).[24][25] This is crucial for elucidating the molecular mechanism of action.

Protocol:

  • Protein Extraction: Treat cells with Compound X at the IC50 concentration for 24 hours. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[26][27]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[27]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[28] Suggested antibodies: p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, Cleaved PARP, and β-Actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Illustrative Results

The following data are presented for illustrative purposes to guide interpretation.

Cytotoxicity Profile

The IC50 values derived from the MTT assay are summarized below. A lower IC50 value indicates higher potency.

Table 1: Cytotoxicity (IC50) of Compound X and Cisplatin after 48h Treatment
Compound MCF-7 (PIK3CA mutant) A549 (KRAS mutant) HCT116 (KRAS mutant)
Compound X8.5 µM25.2 µM22.8 µM
Cisplatin15.1 µM18.9 µM16.5 µM

These results suggest Compound X exhibits potent cytotoxic activity, with notable differential efficacy. It is significantly more potent against the MCF-7 cell line, which harbors a PIK3CA mutation, compared to the KRAS-mutant A549 and HCT116 lines. This hints at a potential mechanism involving the PI3K/Akt pathway.

Apoptosis Induction

Flow cytometry results quantify the percentage of cells undergoing apoptosis.

Table 2: Apoptosis Induction in MCF-7 Cells by Compound X (24h)
Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control94.1%3.2%2.7%
Compound X (8.5 µM)55.3%28.5%16.2%
Compound X (17 µM)28.9%40.1%31.0%

The data clearly indicate that Compound X induces apoptosis in a dose-dependent manner in the sensitive MCF-7 cell line.

Mechanistic Insights from Western Blotting

Western blot analysis in MCF-7 cells treated with Compound X would be expected to show:

  • A significant decrease in the phosphorylation of Akt at Ser473, with little change in total Akt levels.

  • No significant change in the phosphorylation of ERK1/2.

  • A marked increase in the level of cleaved PARP, a hallmark of apoptosis.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis CellCulture Cell Culture & Seeding (MCF-7, A549, HCT116) Treatment Treat with Compound X & Cisplatin CellCulture->Treatment MTT MTT Assay (48h) Treatment->MTT Apoptosis Annexin V/PI Assay (24h) Treatment->Apoptosis WB Western Blot (24h) Treatment->WB IC50 Determine IC50 Values MTT->IC50 Flow Quantify Apoptosis Apoptosis->Flow Blot Analyze Protein Expression WB->Blot Conclusion Conclusion: Differential Efficacy & Mechanism IC50->Conclusion Flow->Conclusion Blot->Conclusion

Caption: Overall experimental workflow for assessing Compound X efficacy.

Proposed Mechanism of Action in PIK3CA-Mutant Cells

G cluster_pathway PI3K/Akt Pathway cluster_outcome Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Mutated/Active) RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP CompoundX Compound X CompoundX->PI3K Inhibits PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibition of the PI3K/Akt pathway by Compound X.

Discussion

The illustrative results demonstrate a clear case of differential efficacy. Compound X is markedly more potent in MCF-7 cells compared to A549 and HCT116 cells. The genetic background of these cells provides a strong rationale for this observation. MCF-7 cells are known to be highly dependent on the PI3K/Akt signaling pathway for their survival and proliferation due to an activating PIK3CA mutation.[11][12] The proposed mechanism, supported by the hypothetical Western blot data, is that Compound X inhibits this pathway, leading to a collapse of survival signaling and the induction of apoptosis. This is evidenced by the decrease in p-Akt and the increase in cleaved PARP.

Conversely, the A549 and HCT116 cell lines are driven by KRAS mutations, which primarily signal through the MAPK/ERK pathway.[3][13][14] The relative insensitivity of these cells to Compound X suggests that it does not effectively target the MAPK/ERK cascade. This selectivity is a desirable trait in targeted therapy, as it can potentially lead to a wider therapeutic window and fewer off-target effects.

Compared to the standard chemotherapeutic agent Cisplatin, Compound X shows superior potency in the PIK3CA-mutant MCF-7 cell line. This highlights its potential as a targeted agent for tumors with specific genetic vulnerabilities, a cornerstone of precision medicine.

Conclusion

This guide outlines a systematic approach to evaluating the differential efficacy of the novel pyrazole derivative, 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine. The illustrative data suggest that Compound X is a potent cytotoxic agent that selectively targets cancer cells with an activated PI3K/Akt pathway, inducing cell death via apoptosis. Its efficacy surpasses that of Cisplatin in this specific context. These findings underscore the importance of screening novel compounds against a well-characterized panel of cancer cell lines to uncover mechanisms of action and identify patient populations most likely to benefit. Further investigation, including in vivo studies, is warranted to validate the therapeutic potential of this promising compound.

References

  • Vertex AI Search. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PMC.
  • PMC.
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • PMC.
  • Novelty Journals.
  • Frontiers. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma.
  • AACR Journals. Targeting PI3K/mTOR Signaling in Cancer.
  • Preprints.org.
  • MDPI. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • MDPI.
  • AACR Journals. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib).
  • Abcam. MTT assay protocol.
  • Encyclopedia MDPI.
  • G-Biosciences. Annexin V-Dye Apoptosis Assay.
  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection.
  • PMC.
  • Hilaris Publisher.
  • Cell Signaling Technology. Western Blotting Protocol.
  • Sigma-Aldrich.
  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Benchchem.
  • BroadPharm. Protocol for Cell Viability Assays.
  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual.
  • Abcam. Western blot protocol.
  • R&D Systems. Western Blot Protocol.
  • Spandidos Publications. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • AACR Journals.
  • IntechOpen. In Vitro Chemoresistance and Chemosensitivity Assays.
  • PMC.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PMC. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • PMC. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies.

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly functionalized active pharmaceutical ingredients (APIs) requires moving beyond generic safety data sheets. The compound 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine presents unique handling challenges due to its specific molecular architecture. This guide provides a self-validating, mechanistically grounded standard operating procedure (SOP) for the safe handling, reaction, and disposal of this chemical.

Executive Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. This chemical features a primary amine attached to a pyrazole ring, functionally classifying it alongside primary aromatic amines (PAAs).

  • Systemic Toxicity: PAAs exhibit significant acute toxicity, primarily through oxidative stress and interference with hemoglobin function. Exposure can lead to methemoglobinemia—a condition where the oxygen-carrying capacity of the blood is severely reduced[1]. Furthermore, many aromatic amines are suspected mutagens or carcinogens [2].

  • The Transdermal Threat (Causality): The addition of the highly lipophilic 4-tert-butylphenyl moiety dramatically increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid, stealthy percutaneous absorption through the stratum corneum. Consequently, even minor dermal contact can lead to rapid systemic toxicity, bypassing the digestive and respiratory defense mechanisms [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic PAAs. The following matrix outlines the required equipment and the mechanistic justification for each choice.

Protection ZoneRequired EquipmentMechanistic Justification
Hands (Primary) Double-gloving: Inner Nitrile, Outer Butyl RubberNitrile provides tactile dexterity; Butyl rubber prevents permeation of the highly lipophilic tert-butyl moiety[3].
Eyes & Face Chemical splash goggles + Full face shieldPrevents mucosal absorption of aerosolized powders or reactive liquid splashes during transfer.
Body Disposable Tyvek® suit or chemically resistant lab coatPrevents the accumulation of hazardous, lipophilic dust on porous cotton clothing fibers.
Respiratory N95/P100 particulate respiratorMitigates the inhalation of aerosolized API dust if handled outside a containment isolator[1].

Operational Workflow: Step-by-Step Methodology

To ensure absolute containment, the handling of this compound must follow a strict, step-by-step operational workflow.

  • Pre-Operational Setup: Ensure the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing isolator is fully operational with verified negative pressure. Don all required PPE as outlined in the matrix.

  • Weighing and Transfer: Utilize anti-static weigh boats and grounded spatulas to prevent the electrostatic dispersion of the solid powder. Perform all transfers within the closed system of the BSC to completely prevent aerosolization into the broader laboratory environment.

  • Reaction Execution: Introduce the compound into the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). This prevents unwanted premature oxidation of the primary amine and mitigates moisture absorption.

  • Post-Operation Decontamination: Wipe down all BSC surfaces and reusable tools with a compatible solvent (e.g., isopropanol) to dissolve the lipophilic residue. Follow this with a mild acidic wash (e.g., 1% acetic acid) to protonate and neutralize any residual amine, rendering it water-soluble, and finally rinse with distilled water.

Workflow Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Closed System / Glove Box) Start->Weighing Reaction Chemical Reaction (Inert Atmosphere) Weighing->Reaction Deactivation Quenching & Deactivation (KMnO4 Oxidation) Reaction->Deactivation Disposal Aqueous Waste Disposal (pH 7 Neutralization) Deactivation->Disposal

Fig 1. End-to-end operational workflow for handling hazardous pyrazolamine derivatives.

Chemical Deactivation and Disposal Plan

Aromatic amines are highly toxic to aquatic life and cannot be disposed of in standard organic waste or flushed down the drain[4]. According to the National Research Council's guidelines, they must be chemically degraded prior to disposal [5].

Mechanistic Causality: Acidified potassium permanganate ( KMnO4​ ) efficiently oxidizes the primary amine group, cleaving the aromatic system and converting the hazardous API into non-toxic, non-reactive oxidized products[6].

Quantitative Deactivation Reagents

Data scaled for the deactivation of 0.01 mol of amine waste[7].

ReagentConcentrationVolume/AmountMechanistic Purpose
Amine Waste N/A0.01 molTarget hazardous substrate
Sulfuric Acid ( H2​SO4​ ) 1.7 N3 LAcidifies solution to drive the oxidation potential
Potassium Permanganate ( KMnO4​ ) 0.2 M1 LPrimary oxidizing agent
Sodium Bisulfite ( NaHSO3​ ) SolidAs neededReduces excess unreacted KMnO4​ (Self-validation)
Step-by-Step Deactivation Protocol
  • Acidification: In a highly ventilated fume hood, prepare a solution of the amine waste (0.01 mol) in 3 L of 1.7 N Sulfuric Acid ( H2​SO4​ ) within a 5-L flask[7].

  • Oxidation: Slowly add 1 L of 0.2 M Potassium Permanganate ( KMnO4​ ) solution. Allow the mixture to stand at room temperature for exactly 8 hours to ensure complete oxidative cleavage of the amine[7].

  • Quenching (Self-Validating Step): Slowly add solid Sodium Bisulfite ( NaHSO3​ ) to the mixture. Validation: The disappearance of the deep purple color serves as a visual, self-validating indicator that all excess, highly reactive permanganate has been successfully reduced to safe manganese(II) ions[7].

  • Neutralization & Disposal: Adjust the pH of the clear solution to ~7 using dilute Sodium Hydroxide ( NaOH ). The neutralized, deactivated aqueous solution can now be safely disposed of as standard aqueous chemical waste according to your institution's environmental protocols[6].

Deactivation Amine 1-[(4-tert-Butylphenyl)methyl] -1H-pyrazol-3-amine Waste Acid Add 1.7 N H2SO4 (Acidification) Amine->Acid Oxidant Add 0.2 M KMnO4 (Oxidation for 8 hours) Acid->Oxidant Quench Add NaHSO3 (Reduce excess KMnO4) Oxidant->Quench Neutralize Neutralize to pH 7 Quench->Neutralize Sewer Dispose as Aqueous Waste Neutralize->Sewer

Fig 2. Chemical deactivation pathway for primary aromatic amines using KMnO4 oxidation.

References

  • Gheni, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. URL:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link]

  • Korinth, G., et al. (2007). Percutaneous absorption of aromatic amines in rubber industry workers: Impact of impaired skin and skin barrier creams. Occupational and Environmental Medicine. URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.